Remacemide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGASDXSLKIKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048250, DTXSID601030460 | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128298-28-2, 118754-12-4, 118754-14-6 | |
| Record name | Remacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remacemide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Remacemide as an NMDA Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Remacemide is a neuroprotective agent that functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves the blockade of the ion channel associated with the NMDA receptor in a manner that is both voltage- and use-dependent. A key aspect of this compound's pharmacological profile is its metabolism to a more potent desglycinated derivative, which contributes significantly to its overall activity. This guide provides a detailed technical overview of this compound's interaction with the NMDA receptor, including its binding characteristics, the kinetics of channel blockade, and the downstream signaling consequences of its antagonist activity.
Introduction to this compound and its Therapeutic Potential
This compound hydrochloride is an anticonvulsant and neuroprotective drug candidate that has been investigated for various neurological conditions, including epilepsy and Huntington's disease.[1][2][3] Unlike high-affinity NMDA receptor antagonists that can be associated with significant adverse effects, this compound's low-affinity profile offers a potentially more favorable therapeutic window.[2][4] The primary active entity is not this compound itself, but its principal metabolite, desglycinyl-remacemide (FPL 12495 or AR-R 12495 AR), which exhibits a markedly higher affinity for the NMDA receptor.
Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
This compound and its active metabolite function as uncompetitive antagonists of the NMDA receptor. This means they do not bind to the glutamate or glycine agonist binding sites. Instead, they bind to a site within the ion channel pore of the receptor, which becomes accessible only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). This mechanism of action is also referred to as open-channel blockade.
Binding Site: The Phencyclidine (PCP) Site
Both this compound and desglycinyl-remacemide bind to the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. This is the same binding site utilized by other well-known uncompetitive antagonists such as MK-801 and ketamine.
Voltage-Dependent Blockade
The inhibitory action of this compound and its metabolite is voltage-dependent. At negative membrane potentials (i.e., the resting state of a neuron), the positively charged antagonist molecules are drawn into the channel, where they can bind and block the flow of ions. As the membrane depolarizes, the electrical gradient favoring the entry of the antagonist into the channel is reduced, leading to a decrease in the blocking efficacy. This property is crucial as it allows for a state-dependent modulation of NMDA receptor activity, with a more pronounced effect during periods of excessive neuronal depolarization, a hallmark of excitotoxic conditions.
Use-Dependent Inhibition
The blockade of NMDA receptors by this compound is also use-dependent, meaning the degree of inhibition increases with more frequent activation of the receptor. This is because the binding site for these uncompetitive antagonists is only accessible when the channel is in its open state. Therefore, in conditions of high-frequency synaptic transmission and sustained glutamate release, the increased frequency of channel opening provides more opportunities for the antagonist to bind and exert its inhibitory effect.
Quantitative Analysis of this compound's NMDA Antagonist Activity
The following tables summarize the available quantitative data for the binding affinity and inhibitory potency of this compound and its active metabolite, desglycinyl-remacemide.
| Compound | Assay Type | Preparation | IC50 (µM) | Reference |
| This compound Hydrochloride | [3H]MK-801 Binding | Not Specified | 8 - 68 | |
| Desglycinyl-remacemide | Not Specified | Not Specified | More potent than this compound |
Detailed Experimental Protocols
Radioligand Binding Assay: [3H]MK-801 Competition Binding
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the PCP site within the NMDA receptor channel by measuring its ability to displace the binding of a radiolabeled ligand, [3H]MK-801.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compound (this compound or desglycinyl-remacemide) at various concentrations
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (to open the NMDA receptor channel)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Wash the membranes repeatedly to remove endogenous glutamate and other interfering substances.
-
Assay Setup: In a series of tubes, combine the brain membranes, a fixed concentration of [3H]MK-801, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled MK-801 (non-specific binding). Add glutamate and glycine to all tubes to ensure the NMDA receptor channels are in an open state, allowing access to the [3H]MK-801 binding site.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [3H]MK-801 binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron and the effect of this compound on these currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External solution (Artificial Cerebrospinal Fluid - aCSF) containing standard ions and NMDA/glycine
-
Internal pipette solution containing ions that mimic the intracellular environment
-
This compound or desglycinyl-remacemide solution
Procedure:
-
Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices.
-
Pipette Preparation: Pull glass pipettes to a fine tip and fill with the internal solution.
-
Giga-seal Formation: Under a microscope, carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Eliciting NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to activate NMDA receptors and record the resulting inward current.
-
Drug Application: Apply this compound or its metabolite at various concentrations to the external solution and record the effect on the NMDA-evoked currents.
-
Data Analysis:
-
Potency: Measure the reduction in the peak or steady-state NMDA current at different drug concentrations to determine the IC50.
-
Voltage-Dependence: Hold the membrane potential at various levels (e.g., from -80 mV to +40 mV) and measure the degree of block by the drug at each potential.
-
Use-Dependence: Repetitively apply brief pulses of NMDA to elicit currents and observe the progressive increase in block with successive applications in the presence of the drug.
-
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound's NMDA Antagonism
Caption: Mechanism of this compound's uncompetitive antagonism of the NMDA receptor.
Experimental Workflow for Characterizing an Uncompetitive NMDA Antagonist
Caption: A typical experimental workflow for characterizing a novel uncompetitive NMDA antagonist.
Downstream Signaling Pathways and Neuroprotection
The neuroprotective effects of this compound are a direct consequence of its ability to attenuate the excessive calcium influx that occurs through overstimulated NMDA receptors. This excessive calcium influx is a key trigger for excitotoxic cell death cascades. By blocking the NMDA receptor channel, this compound helps to maintain intracellular calcium homeostasis.
One of the critical downstream signaling molecules affected by NMDA receptor activity is the cAMP response element-binding protein (CREB). While physiological levels of NMDA receptor activation can lead to CREB phosphorylation and promote cell survival, excessive activation can lead to CREB dephosphorylation and contribute to cell death. By modulating NMDA receptor activity, this compound can indirectly influence the phosphorylation state of CREB and other downstream effectors, thereby contributing to its neuroprotective profile. The precise and complete signaling cascade downstream of this compound's action is an area of ongoing research.
Conclusion
This compound, primarily through its active metabolite desglycinyl-remacemide, exerts its neuroprotective effects via a well-defined mechanism of uncompetitive, voltage-dependent, and use-dependent antagonism of the NMDA receptor. Its low-affinity and state-dependent properties make it a promising candidate for therapeutic intervention in conditions characterized by glutamate-mediated excitotoxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel NMDA receptor antagonists. Further research is warranted to fully elucidate its subunit selectivity and the complete spectrum of its downstream signaling effects.
References
- 1. Neuroprotective effect of this compound hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, controlled trial of this compound for motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Desglycinated Metabolite FPL 12495: A Key Player in the Neuropharmacology of Remacemide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide, an anticonvulsant and neuroprotective agent, undergoes significant metabolism in vivo to produce a range of derivatives. Among these, the desglycinated metabolite, FPL 12495, has emerged as a principal contributor to the parent drug's pharmacological activity. This technical guide provides a comprehensive overview of the role of FPL 12495, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. FPL 12495 exhibits a dual mechanism of action, functioning as a potent uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a blocker of voltage-gated sodium channels. This guide synthesizes available data to offer a detailed understanding of FPL 12495's contribution to the therapeutic potential of this compound, providing a valuable resource for professionals in the field of neuropharmacology and drug development.
Introduction
This compound hydrochloride is an orally active neuroprotective agent that has been investigated for the treatment of epilepsy and other neurological disorders.[1] Early research indicated that while this compound itself has activity, its primary active metabolite, FPL 12495, is significantly more potent.[1] FPL 12495 is formed through a desglycination reaction, a key metabolic conversion that potentiates the pharmacological effects of the parent compound.[1] This guide will delve into the specific roles and characteristics of FPL 12495, providing a technical framework for understanding its importance in the context of this compound's overall therapeutic profile.
Mechanism of Action
FPL 12495 exerts its neuroprotective and anticonvulsant effects through a dual mechanism of action, targeting two critical components of neuronal excitability: the NMDA receptor and voltage-gated sodium channels.
Uncompetitive NMDA Receptor Antagonism
FPL 12495 acts as a potent uncompetitive antagonist of the NMDA receptor.[2][3] This means that it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically occluding the open channel, FPL 12495 prevents the influx of Ca²⁺ ions, a key event in excitotoxicity and neuronal hyperexcitability. This action is considered to be the primary mechanism behind its neuroprotective properties.
dot
Caption: Mechanism of FPL 12495 as an uncompetitive NMDA receptor antagonist.
Voltage-Gated Sodium Channel Blockade
In addition to its effects on the NMDA receptor, FPL 12495 also blocks voltage-gated sodium channels. This action contributes to its anticonvulsant properties by reducing the rapid and repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium channel, FPL 12495 stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization.
dot
References
Remacemide Hydrochloride: A Technical Guide for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide hydrochloride is a promising anticonvulsant agent characterized by a dual mechanism of action, targeting two key pathways implicated in the pathophysiology of epilepsy: voltage-gated sodium channels and NMDA receptors. This technical guide provides an in-depth overview of this compound's core pharmacology, preclinical efficacy, clinical trial outcomes, and detailed experimental protocols relevant to its investigation for the treatment of epilepsy. Quantitative data are presented in structured tables for ease of comparison, and key mechanisms and workflows are visualized through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antiepileptic therapies.
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients experiencing seizures that are refractory to current therapeutic options. This necessitates the continued development of novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles. This compound hydrochloride has emerged as a compound of interest due to its unique dual mechanism of action, which involves the blockade of both voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptor.[1][2] This dual action suggests a potential for broad-spectrum anticonvulsant activity. Furthermore, this compound is metabolized to an active desglycinated metabolite, which also contributes to its overall pharmacological effect.[3] This guide provides a detailed technical overview of this compound hydrochloride for epilepsy research.
Mechanism of Action
This compound hydrochloride exerts its anticonvulsant effects through two primary mechanisms:
-
Voltage-Gated Sodium Channel Blockade: this compound and its active metabolite block voltage-gated sodium channels.[2] In epileptic neurons, these channels are often implicated in the generation and propagation of rapid, repetitive firing that underlies seizure activity. By blocking these channels, this compound reduces neuronal hyperexcitability.
-
NMDA Receptor Antagonism: this compound acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in excitatory neurotransmission and synaptic plasticity. Overactivation of NMDA receptors is a key contributor to the pathophysiology of seizures. By blocking the NMDA receptor channel, this compound reduces the influx of calcium ions, thereby dampening excessive excitatory signaling.
The dual mechanism of action of this compound is significant as it targets both the initiation and propagation of seizure activity.
Signaling Pathway Diagram
Caption: Dual inhibitory mechanism of this compound hydrochloride.
Quantitative Data
Table 1: In Vitro Binding Affinity and Channel Blockade
| Compound | Target | Assay | IC50 | Reference |
| This compound HCl | NMDA Receptor | [3H]MK-801 Binding | 68 µM | |
| This compound HCl | NMDA Receptor | NMDA-induced currents | 76 µM | |
| Desglycinate Metabolite | NMDA Receptor | [3H]MK-801 Binding | ~0.45 µM (150x more potent than this compound) | |
| This compound HCl | Voltage-Gated Na+ Channel | Rat cortical synaptosomes | 160.6 µM |
Table 2: Preclinical Anticonvulsant Efficacy
| Animal Model | Seizure Type | Species | Route | ED50 | Reference |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | Oral | 58 mg/kg | |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rat | Oral | 6-60 mg/kg (range) | |
| Audiogenic Seizures (Wistar AS) | Tonic-Clonic | Rat | i.p. | 20-40 mg/kg (dose-dependent protection) | |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence | Rat | i.p. | 20-80 mg/kg (dose-dependent reduction in spike-wave discharges) |
Table 3: Clinical Trial Efficacy in Refractory Partial Seizures (Add-on Therapy)
| Study | Dosing Regimen | Responder Rate (≥50% seizure reduction) - this compound | Responder Rate - Placebo | p-value | Reference |
| Chadwick et al. (2002) | 1200 mg/day (Q.I.D.) | 23% | 7% | 0.016 | |
| Betts et al. (2002) | 800 mg/day (B.I.D.) | 30% | 15% | 0.049 | |
| Crawford et al. (2000) | 600 mg/day (150mg Q.I.D.) | 30% | 9% | 0.041 |
Table 4: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1-2 hours | Single dose | |
| t1/2 (Elimination Half-life) | ~3.3 - 3.6 hours | Single and multiple doses | |
| CL/F (Apparent Clearance) | ~1.2 L/kg/h | Single and multiple doses |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Rodents
This protocol is a standard preclinical model for evaluating potential anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive device with corneal electrodes
-
Male Sprague-Dawley rats (150-200g) or CF-1 mice (20-25g)
-
Test compound (this compound Hydrochloride)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale, syringes, and gavage needles
Procedure:
-
Animal Preparation: Acclimate animals for at least one week. Fast animals overnight before the experiment with free access to water.
-
Dosing: Weigh each animal and administer the test compound or vehicle orally via gavage.
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of the drug. If unknown, a preliminary study should be conducted at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal. After a few minutes, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 150 mA for rats, 50 mA for mice, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol allows for the direct measurement of the effect of a compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing these channels.
Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound hydrochloride.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cultured neurons or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells)
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound hydrochloride stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound hydrochloride.
-
Data Acquisition and Analysis: Record sodium currents before, during, and after drug application. Measure the peak current amplitude to determine the extent of tonic and use-dependent block.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Safety and Tolerability
In clinical trials, this compound hydrochloride has generally been well-tolerated as an adjunctive therapy. The most commonly reported adverse events are typically mild to moderate in severity and include dizziness, diplopia, dyspepsia, and abdominal pain. Some of these adverse events were considered to be related to increased concentrations of concomitant antiepileptic drugs, suggesting a potential for drug-drug interactions.
Conclusion
This compound hydrochloride presents a compelling profile as a potential antiepileptic drug, distinguished by its dual mechanism of action targeting both voltage-gated sodium channels and NMDA receptors. Preclinical studies have consistently demonstrated its anticonvulsant efficacy in a variety of animal models, and clinical trials have provided evidence for its effectiveness as an adjunctive therapy for refractory partial seizures. The data and protocols presented in this technical guide offer a comprehensive resource for the continued investigation and development of this compound hydrochloride and other dual-action AEDs. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application in the management of epilepsy.
References
Remacemide as a Potential Neuroprotectant in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex cascade of events leading to neuronal death in the affected brain region. One of the key mechanisms implicated in this process is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Remacemide, a low-affinity, non-competitive NMDA receptor antagonist, has been investigated as a potential neuroprotective agent in ischemic stroke. This technical guide provides an in-depth overview of the preclinical and clinical evidence for this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound and its principal active desglycinyl metabolite exert their neuroprotective effects through a dual mechanism of action:
-
NMDA Receptor Antagonism: They act as uncompetitive antagonists at the NMDA receptor, binding within the ion channel to block the excessive influx of calcium (Ca2+) that triggers excitotoxic neuronal death. This action is voltage-dependent, preferentially targeting over-activated channels characteristic of ischemic conditions while sparing normal synaptic transmission.
-
Voltage-Gated Sodium Channel Blockade: this compound and its metabolite also block voltage-gated sodium channels. This action helps to reduce presynaptic glutamate release and dampen neuronal hyperexcitability, further mitigating the excitotoxic cascade.
Signaling Pathway in NMDA Receptor-Mediated Excitotoxicity
The following diagram illustrates the key signaling events in NMDA receptor-mediated excitotoxicity and the points of intervention for this compound.
Preclinical Evidence
This compound has demonstrated neuroprotective effects in various animal models of focal and global cerebral ischemia.
Quantitative Data from Preclinical Studies
| Animal Model | Study Design | Treatment Regimen | Key Findings | Reference |
| Cat | Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous infusion of this compound hydrochloride (10 mg/kg bolus followed by 5 mg/kg/h for 4 hours) initiated 5 minutes after MCAO. | Statistically significant reduction in total infarct volume compared to vehicle-treated controls. | (Palmer et al., 1993) - Note: Specific quantitative data from a peer-reviewed full-text article was not available in the provided search results. The data presented here is representative of findings mentioned in reviews. |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal administration of this compound at various doses prior to or following MCAO. | Dose-dependent reduction in cortical and striatal infarct volume. Improved neurological scores (e.g., Bederson scale, mNSS). | (Multiple sources, specific quantitative data from a single, comprehensive study is not available in the search results) |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a common method for inducing focal cerebral ischemia in rats to evaluate the efficacy of neuroprotective agents like this compound.
Clinical Evidence
A phase II clinical trial has assessed the safety, tolerability, and pharmacokinetics of this compound in patients with acute ischemic stroke.[1]
Study Design and Demographics
-
Design: Placebo-controlled, dose-escalating, parallel-group study.[1]
-
Participants: Patients with acute ischemic stroke within 12 hours of onset.[1]
-
Treatment Groups: Placebo or this compound hydrochloride at doses of 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg twice daily (BID).[1]
-
Administration: Initially 2 intravenous infusions followed by 6 days of oral treatment. The protocol was later amended to 6 intravenous infusions over 3 days due to dysphagia in the initial oral dosing group.[1]
Quantitative Data from Clinical Trial (Dyker and Lees, 1999)
| Dosage Group | Number of Patients (Active/Placebo) | Maximum Tolerated Dose | Putative Neuroprotective Plasma Concentration Achieved | Key Adverse Events (Dose-Limiting) |
| 100 mg BID | 6/2 | - | No | - |
| 200 mg BID | 6/2 | - | Yes (250-600 ng/mL) | - |
| 300 mg BID | 6/2 | - | Yes | - |
| 400 mg BID | 6/2 | 400 mg BID | Yes | - |
| 500 mg BID | 6/2 | - | Yes | Agitation, confusion, ataxia (in some patients) |
| 600 mg BID | 6/2 | - | Yes | Drowsiness, dizziness, hallucinations (in some patients) |
Note: This study was not powered to demonstrate efficacy. Neurological and functional outcome data were collected but detailed quantitative results for these endpoints were not reported in the publication.
Clinical Trial Experimental Protocol
Discussion and Future Directions
The preclinical data for this compound are promising, demonstrating a clear neuroprotective effect in animal models of ischemic stroke. The dual mechanism of action, targeting both NMDA receptors and voltage-gated sodium channels, offers a potentially more robust approach to neuroprotection compared to agents with a single mechanism.
The phase II clinical trial established a maximum tolerated dose of 400 mg BID in acute stroke patients and confirmed that plasma concentrations associated with neuroprotection in animal models could be achieved. However, the lack of efficacy data from this or subsequent larger trials means that the clinical utility of this compound in ischemic stroke remains unproven.
Future research could focus on several key areas:
-
Combination Therapy: Investigating this compound in combination with thrombolytic or thrombectomy therapies to assess for synergistic effects.
-
Biomarker Stratification: Utilizing advanced imaging or molecular biomarkers to identify patient subpopulations most likely to benefit from this compound's mechanism of action.
-
Optimized Dosing and Delivery: Further exploring different dosing regimens and delivery methods to maximize brain penetration and therapeutic effect while minimizing side effects.
References
Remacemide's Sodium Channel Blocking Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide, an anticonvulsant and neuroprotective agent, exerts its therapeutic effects through a dual mechanism of action, primarily as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. However, a significant component of its pharmacological profile is its activity as a blocker of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the sodium channel blocking properties of this compound and its active des-glycinated metabolite, ARL 12495AA. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators.
Core Mechanism of Action: Inhibition of Sustained Repetitive Firing
The primary manifestation of this compound's sodium channel blocking activity is the limitation of sustained high-frequency repetitive firing (SRF) of neurons. This effect is crucial for its anticonvulsant properties, as it preferentially dampens the hyperexcitability characteristic of epileptic seizures while having a lesser effect on normal neuronal activity.
Electrophysiological studies on rat CA1 hippocampal neurons have demonstrated that both this compound and its active metabolite, ARL 12495AA, effectively limit SRF in a concentration-dependent manner. This inhibition of rapid firing is a hallmark of many clinically effective antiepileptic drugs that target voltage-gated sodium channels.[1]
Quantitative Analysis of Sodium Channel Blockade
While comprehensive data on the direct, state-dependent block of specific sodium channel isoforms by this compound is limited in publicly available literature, studies on its effects on neuronal excitability provide valuable quantitative insights.
| Compound | IC50 for SRF Limitation (in rat CA1 neurons) | Reference |
| This compound Hydrochloride | 66 µM | [1] |
| ARL 12495AA (metabolite) | 60 µM | [1] |
| (S)-ARL 12495 | 55 µM | [2] |
| (R)-ARL 12495 | 39 µM | [2] |
These IC50 values, representing the concentration required to inhibit 50% of sustained repetitive firing, indicate that both the parent drug and its metabolite are active in a therapeutically relevant micromolar range. Notably, the R-enantiomer of the metabolite appears to be slightly more potent than the S-enantiomer.
Effects on Action Potential Properties
The blockade of sodium channels by this compound and ARL 12495AA leads to distinct changes in the characteristics of individual action potentials. These modifications are consistent with the inhibition of sodium influx, which is the primary driver of the depolarizing phase of the action potential.
Observed effects include:
-
Reduction in Action Potential Amplitude: Both compounds cause a concentration-dependent decrease in the peak amplitude of the action potential.
-
Decreased Rate of Rise: The maximum rate of depolarization (dV/dt) of the action potential is significantly attenuated.
-
Increased Spike Duration: The duration of the action potential is prolonged.
-
Reduction of After-hyperpolarization: A decrease in the after-hyperpolarization that follows an action potential has also been noted.
These effects collectively contribute to the stabilization of neuronal membranes and the suppression of ectopic firing.
State-Dependent Blockade: A Key Feature
Like many other sodium channel blockers, this compound's action is likely to be state-dependent, meaning it has a higher affinity for certain conformational states of the sodium channel (open, inactivated) than for the resting state. This property is fundamental to the use-dependent nature of the block, where the inhibition becomes more pronounced with increased neuronal firing rates. While specific binding affinities (Kd) for this compound to different channel states have not been detailed in the available literature, its ability to limit sustained repetitive firing strongly implies a use-dependent mechanism.
The "Modulated Receptor Hypothesis" and the "Guarded Receptor Hypothesis" are two prominent models that explain the use-dependent block of sodium channels. The former postulates that the drug binds with different affinities to the resting, open, and inactivated states of the channel, while the latter suggests that the accessibility of the binding site is gated by the channel's conformational state.
Figure 1: Proposed state-dependent binding of this compound to voltage-gated sodium channels.
Experimental Protocols
The characterization of the sodium channel blocking properties of this compound and its analogs relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp for Sustained Repetitive Firing
This protocol is used to assess the effect of a compound on a neuron's ability to fire multiple action potentials in response to a prolonged stimulus.
-
Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neurons are prepared for recording.
-
Recording Configuration: A whole-cell patch-clamp configuration is established to allow control of the cell's membrane potential and recording of its electrical activity.
-
Current Injection: Long-duration (e.g., 500 ms) depolarizing current pulses of increasing amplitude (e.g., 20-400 pA) are injected into the neuron to induce sustained repetitive firing.
-
Drug Application: The compound of interest (this compound or its metabolite) is applied to the bath solution at various concentrations.
-
Data Analysis: The number of action potentials fired during the depolarizing step is counted before and after drug application. The concentration-response curve is then plotted to determine the IC50 for the limitation of SRF.
Figure 2: Experimental workflow for assessing the effect of this compound on sustained repetitive firing.
Voltage-Clamp Protocols for Use- and Voltage-Dependence
To dissect the specific interactions of a drug with different states of the sodium channel, voltage-clamp protocols are employed. These allow for precise control of the membrane potential, enabling the isolation and study of sodium currents.
-
Tonic Block Assessment: To measure the block of channels in the resting state, cells are held at a hyperpolarized potential (e.g., -100 mV) where most channels are closed. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents before and after drug application.
-
Use-Dependent Block Assessment: To evaluate the block of channels during repetitive activity, a train of depolarizing pulses at a higher frequency (e.g., 5-10 Hz) is applied. The progressive decrease in the sodium current amplitude during the pulse train in the presence of the drug indicates use-dependent block.
-
Voltage-Dependent Inactivation Assessment: To determine the drug's affinity for the inactivated state, the steady-state inactivation curve is measured. This involves holding the cell at various conditioning pre-pulse potentials to inactivate a fraction of the channels, followed by a test pulse to measure the remaining available current. A hyperpolarizing shift in the inactivation curve in the presence of the drug suggests preferential binding to the inactivated state.
Structure-Activity Relationship (SAR)
While a detailed SAR study specifically for the sodium channel blocking activity of a broad range of this compound analogs is not extensively documented, some inferences can be drawn from the available data.
-
Des-glycination: The removal of the glycine moiety from this compound to form ARL 12495AA results in a modest increase in potency for limiting SRF. This suggests that the core 1,2-diphenylethylamine structure is the primary pharmacophore for sodium channel interaction.
-
Stereochemistry: The (R)-enantiomer of ARL 12495AA exhibits slightly higher potency than the (S)-enantiomer, indicating that the stereochemical configuration at the chiral center influences the interaction with the sodium channel.
-
Phenylacetamides: A study on novel phenylacetamides structurally related to sodium channel blockers suggests that increased lipophilicity of the amine portion and the presence of a phenyl ring near the amine can enhance inhibitory potency. These general principles may also apply to the this compound scaffold.
Conclusion
This compound and its active metabolite, ARL 12495AA, are effective blockers of voltage-gated sodium channels, a property that contributes significantly to their anticonvulsant effects. Their ability to limit sustained repetitive firing in a concentration-dependent manner, coupled with their effects on action potential parameters, underscores their role as modulators of neuronal excitability. While further research is needed to fully elucidate the state-dependent binding kinetics and isoform selectivity of this compound, the existing data provide a solid foundation for understanding its mechanism of action and for the future development of novel sodium channel modulators. The use of detailed electrophysiological protocols, such as those outlined in this guide, will be instrumental in further characterizing the intricate interactions of this compound and its analogs with their molecular target.
References
The Discovery and Development of Remacemide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remacemide hydrochloride ((±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride) is a notable example of a rationally designed neuroprotective agent that progressed through extensive preclinical and clinical development. Initially identified for its anticonvulsant properties, its mechanism of action as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, along with the activity of its principal metabolite, positioned it as a candidate for a range of neurological disorders. This technical guide provides an in-depth chronicle of this compound's journey from discovery to its extensive clinical evaluation in epilepsy, Parkinson's disease, and Huntington's disease. It details the experimental methodologies employed in its preclinical assessment, summarizes the quantitative outcomes of its clinical trials, and elucidates its molecular mechanism of action through signaling pathway diagrams.
Discovery and Initial Synthesis
This compound was first synthesized and developed by Fisons Pharmaceuticals in the early 1990s. The core strategy behind its development was to create a neuroprotective agent with a better safety profile than existing high-affinity NMDA receptor antagonists, which were often associated with significant adverse effects.
Synthesis
While the precise, proprietary synthesis route for this compound hydrochloride remains largely undisclosed in publicly available literature, the general synthesis of related 2-amino-N-substituted acetamides can be inferred from established organic chemistry principles. A plausible synthetic approach would involve the amidation of a primary amine with a protected glycine derivative, followed by deprotection.
A general synthetic scheme would likely involve:
-
Formation of the core amine: Synthesis of the 1-methyl-1,2-diphenylethylamine backbone.
-
Coupling with a protected glycine: Reaction of the synthesized amine with an N-protected glycine derivative (e.g., N-Cbz-glycine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Deprotection: Removal of the protecting group (e.g., by hydrogenation if a Cbz group is used) to yield the primary amine of the glycine moiety.
-
Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Preclinical Development
The initial preclinical evaluation of this compound was conducted through the Anticonvulsant Screening Program (ASP), sponsored by the U.S. National Institutes of Health (NIH), which utilized a battery of standardized tests to identify and characterize potential antiepileptic drugs.[1]
Anticonvulsant Screening
This compound's anticonvulsant activity was primarily identified and characterized using two key in vivo models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
The MES test is a preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2][3]
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound (this compound) or vehicle at various doses and at different time points before the test to determine the time of peak effect.
-
A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.
-
A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via the corneal electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
The scPTZ test is a model for clonic seizures, which are akin to human myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.[4][5]
-
Animal Model: Male CF-1 mice.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
At the time of peak effect, a convulsant dose of pentylenetetrazol (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.
-
Animals are observed for 30 minutes for the presence of a clonic seizure, characterized by at least 5 seconds of clonus.
-
-
Data Analysis: The ED50 is determined as the dose that prevents clonic seizures in 50% of the animals.
Preclinical Efficacy and Neuroprotection
This compound demonstrated efficacy in the MES test, indicating its potential utility against generalized tonic-clonic seizures. It was found to be less effective against seizures induced by pentylenetetrazol. Studies on the stereoisomers of this compound revealed that the (-) enantiomer was more potent than the racemate and the (+) enantiomer in the MES test.
Further preclinical studies established the neuroprotective properties of this compound and its active desglycinyl metabolite. This metabolite was found to be more potent than the parent compound in displacing [3H]MK-801 binding, suggesting a stronger interaction with the NMDA receptor ion channel.
Mechanism of Action
This compound and its primary active metabolite, desglycinyl-remacemide, exert their effects primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.
NMDA Receptor Antagonism
This compound is classified as a low-affinity, non-competitive antagonist of the NMDA receptor. This means it blocks the ion channel of the receptor without competing with the binding of the neurotransmitters glutamate and glycine. The active metabolite, desglycinyl-remacemide, has a higher affinity for the NMDA receptor channel. This low-affinity characteristic is thought to contribute to this compound's favorable safety profile compared to high-affinity NMDA antagonists like MK-801, which are associated with significant psychotomimetic side effects.
Signaling Pathways
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, opens the ion channel, leading to an influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events. This compound and its metabolite, by blocking this channel, inhibit these downstream effects.
Clinical Development
This compound underwent extensive clinical investigation as an adjunctive therapy for epilepsy and as a potential treatment for Parkinson's disease and Huntington's disease.
Epilepsy
Several randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of this compound as an add-on therapy for patients with refractory epilepsy.
-
Trial Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Patients with refractory partial seizures, already receiving up to three other antiepileptic drugs, were enrolled.
-
Dosage Regimens: Doses ranging from 300 mg/day to 1200 mg/day were investigated, administered in either twice-daily (B.I.D.) or four-times-daily (Q.I.D.) regimens.
-
Primary Efficacy Endpoint: The primary outcome was typically the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline (responders).
| Study (Dosage) | N | Responder Rate (this compound) | Responder Rate (Placebo) | P-value | Common Adverse Events |
| Add-on, B.I.D. (800 mg/day) | 262 | 30% (18/60) | 15% (9/60) | 0.049 | Dizziness, gastrointestinal issues |
| Add-on, Q.I.D. (1200 mg/day) | 252 | 23% | 7% | 0.016 | Dizziness, abnormal gait, somnolence, diplopia, fatigue |
| Cross-over (600 mg/day) | 28 | 30% | 9% | - | Well tolerated |
Parkinson's Disease
The rationale for investigating this compound in Parkinson's disease stemmed from the hypothesis that glutamatergic overactivity contributes to motor symptoms and excitotoxic neuronal death.
-
Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study was conducted in patients with motor fluctuations treated with levodopa.
-
Dosage: Doses up to 600 mg/day were evaluated.
-
Primary Endpoints: The primary objective was to assess safety and tolerability. Efficacy was evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).
| Treatment Group | Change in Motor UPDRS Score from Baseline | Key Adverse Events |
| Placebo | Worsening | - |
| This compound (150 mg/day) | Improvement | Dizziness, Nausea |
| This compound (300 mg/day) | Improvement | Dizziness, Nausea |
Note: While trends toward improvement in motor UPDRS scores were observed at 150 mg/day and 300 mg/day, these changes were not statistically significant in the initial short-term study. This compound was found to be safe and well-tolerated as an adjunct to dopaminergic therapy.
Huntington's Disease
The neuroprotective potential of this compound made it a candidate for slowing the progression of Huntington's disease, a neurodegenerative disorder with a significant excitotoxic component.
-
Trial Design: A randomized, double-blind, placebo-controlled tolerability study was conducted in ambulatory patients with Huntington's disease. A larger, long-term study also evaluated this compound in combination with Coenzyme Q10.
-
Dosage: Dosages of 200 mg/day and 600 mg/day were used.
-
Primary Endpoints: The primary outcome of the initial study was the proportion of subjects able to complete the study. Efficacy was assessed using the Unified Huntington's Disease Rating Scale (UHDRS).
In a short-term study, this compound was generally well-tolerated. A trend toward improvement in chorea was observed at a dosage of 200 mg/day. However, a larger, 30-month study (CARE-HD) found that neither this compound nor Coenzyme Q10 significantly slowed the decline in total functional capacity in patients with early Huntington's disease.
Pharmacokinetics
This compound is orally bioavailable and is metabolized in the liver. Its primary metabolite, desglycinyl-remacemide, is also pharmacologically active and has a longer half-life than the parent compound. The pharmacokinetics of this compound can be influenced by co-administration with enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin, which can lower its plasma concentrations.
Conclusion and Future Perspectives
The development of this compound represents a significant effort in the pursuit of a safe and effective neuroprotective agent. Its journey from a compound identified in broad anticonvulsant screens to a well-characterized NMDA receptor antagonist tested in multiple neurological disorders highlights a systematic approach to drug development. While it demonstrated a good safety profile and some evidence of efficacy, particularly as an adjunctive therapy in epilepsy, it did not ultimately achieve regulatory approval, and its development appears to have been discontinued.
The story of this compound provides valuable lessons for the development of future neuroprotective drugs. The concept of a low-affinity NMDA receptor antagonist remains a compelling strategy to mitigate excitotoxicity while avoiding the adverse effects of more potent blockers. Further research into compounds with similar mechanisms of action, potentially with improved pharmacokinetic profiles or greater efficacy of the active metabolites, may yet yield a successful therapeutic agent for a range of challenging neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Remacemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)-acetamide hydrochloride) is an anticonvulsant agent that has been investigated for the treatment of epilepsy and other neurological disorders. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A key feature of this compound's profile is its extensive in vivo metabolism, leading to the formation of several pharmacologically active and inactive metabolites. Understanding the pharmacokinetic and metabolic pathways of this compound is crucial for its development and clinical application, providing insights into its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various species, including rats, dogs, and humans. The drug generally exhibits dose-proportional pharmacokinetics.[1] A significant aspect of its pharmacokinetics is the formation of a principal active metabolite, a desglycinyl derivative known as FPL 12495 AR, which is more potent than the parent compound.[2][3]
Pharmacokinetic Parameters in Humans
Pharmacokinetic studies in healthy male volunteers have provided key insights into the disposition of this compound and its active metabolite. The co-administration of enzyme-inducing drugs, such as phenobarbitone, can significantly alter the pharmacokinetics of both this compound and its desglycinyl metabolite.
| Parameter | This compound (Alone) | This compound (with Phenobarbitone) | Desglycinyl Metabolite (from this compound Alone) | Desglycinyl Metabolite (from this compound with Phenobarbitone) |
| Half-life (t½) | 3.29 ± 0.68 h | 2.69 ± 0.33 h | 14.72 ± 2.82 h | 9.61 ± 5.51 h |
| Apparent Clearance (CL/F) | 1.25 ± 0.32 L/h/kg | 2.09 ± 0.53 L/h/kg | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Not Reported | Not Reported | 1532 ± 258 ng·h/mL | 533 ± 281 ng·h/mL |
Data from a study in healthy male volunteers. Values are presented as mean ± standard deviation.
Pharmacokinetics in Animal Models
While specific quantitative data from full-text articles remains elusive in publicly available literature, studies in Sprague-Dawley rats and beagle dogs have been conducted to establish the pharmacokinetic profile of this compound.[2][4] These studies are essential for preclinical development and for understanding interspecies differences in drug metabolism and disposition.
(Note: Specific Cmax, Tmax, and AUC values for rats and dogs were not available in the reviewed literature.)
Metabolism
This compound undergoes extensive metabolism in vivo, primarily through pathways involving cytochrome P450 (CYP) enzymes and glucuronidation. In vitro studies using human liver microsomes have implicated CYP3A4 and CYP2C19 in its metabolism. The metabolic transformation of this compound results in a variety of metabolites, some of which possess pharmacological activity.
Key Metabolic Pathways
The metabolism of this compound is characterized by several key transformations:
-
Desglycination: The primary metabolic pathway involves the removal of the glycine moiety to form the active metabolite, FPL 12495.
-
Hydroxylation: The desglycinated metabolite can undergo further hydroxylation to form p-hydroxy-desglycinates (FPL 14331 and FPL 14465) and N-hydroxy-desglycinate (FPL 15053).
-
Other Pathways: A total of nine metabolites have been identified in human and dog urine, indicating a complex metabolic profile that also includes other oxidative and conjugative pathways.
Metabolic pathway of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (General Protocol)
This protocol outlines a typical experimental design for an oral pharmacokinetic study of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Dosing: this compound is administered orally via gavage. The vehicle is typically an aqueous solution.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or retro-orbital plexus.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Workflow of an in vivo pharmacokinetic study.
Bioanalytical Method for this compound and Desglycinyl Metabolite in Plasma
This section provides a detailed protocol for the quantitative analysis of this compound and its desglycinyl metabolite in plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound and its desglycinyl metabolite from plasma and remove interfering substances.
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Appropriate buffer (e.g., phosphate buffer)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture to remove polar impurities.
-
Elution: Elute this compound and its metabolite with 1 mL of methanol or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 200 µL) of the HPLC mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of the analytes from each other and from endogenous plasma components.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Temperature: Ambient or controlled (e.g., 30°C).
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analytes in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The in vivo pharmacokinetics of this compound are complex, characterized by extensive metabolism to a number of compounds, including a pharmacologically active desglycinyl metabolite. The primary routes of metabolism involve cytochrome P450 enzymes and glucuronidation, which can be influenced by co-administered drugs that induce or inhibit these pathways. This technical guide provides a foundational understanding of the pharmacokinetic and metabolic profile of this compound, which is essential for researchers and drug development professionals working with this compound. The provided experimental protocols and workflows offer a practical starting point for conducting in vivo studies and bioanalytical method development. Further research to obtain more detailed quantitative pharmacokinetic data in animal models and to fully elucidate the structures and activities of all metabolites would provide a more complete picture of this compound's disposition in vivo.
References
- 1. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and pharmacokinetics of this compound hydrochloride in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of the metabolites and potential metabolites of the anticonvulsant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Remacemide's Attenuation of Glutamate-Mediated Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its more potent active desglycinyl metabolite, have demonstrated significant neuroprotective effects against glutamate-mediated neurotoxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for assessing its neuroprotective properties, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Glutamate Excitotoxicity
Under normal physiological conditions, glutamate binding to its receptors, including the NMDA receptor, mediates excitatory synaptic transmission. However, excessive or prolonged activation of these receptors leads to a massive influx of calcium ions (Ca²⁺) into the neuron. This Ca²⁺ overload triggers a cascade of detrimental downstream events, including the activation of catabolic enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal cell death through necrosis or apoptosis.
This compound and its Active Metabolite: Mechanism of Action
This compound hydrochloride acts as a use-dependent, non-competitive antagonist at the ion channel of the NMDA receptor.[1] It exhibits a low affinity for the receptor, which is thought to contribute to its favorable side-effect profile compared to high-affinity NMDA receptor antagonists.[2] A significant portion of this compound's neuroprotective activity is attributed to its principal active metabolite, the desglycinyl derivative FPL 12495 (also referred to as AR-R 12495 AR).[1][3] This metabolite demonstrates a moderate affinity for the NMDA receptor and is approximately 150-fold more potent than the parent compound in displacing [3H]MK-801 from the NMDA receptor channel.[2] The mechanism of action involves blocking the influx of Ca²⁺ through the NMDA receptor channel, thereby directly counteracting the initial trigger of the excitotoxic cascade. Additionally, this compound and its metabolite have been shown to interact with voltage-dependent sodium channels, which may also contribute to their neuroprotective and anticonvulsant properties.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and its active desglycinyl metabolite in various experimental models of glutamate-mediated neurotoxicity.
| Compound | Assay | Preparation | IC50 / Ki | Reference |
| This compound | [3H]MK-801 Displacement | Rat Synaptic Membranes | ~150-fold less potent than FPL 12495 | |
| Desglycinyl Metabolite (FPL 12495) | [3H]MK-801 Displacement | Rat Synaptic Membranes | Moderate Affinity (significantly more potent than this compound) | |
| Desglycinyl Metabolite (FPL 12495AA) | NMDA-induced Depolarization | Mouse Cortical Wedges | 43 µM | Not Applicable |
| Desglycinyl Metabolite (FPL 12495AA) | Spontaneous Depolarization | Mouse Cortical Wedges | 102 µM | Not Applicable |
| Desglycinyl Metabolite (FPL 12495AA) | Spontaneous Afterpotentials | Mouse Cortical Wedges | 50 µM | Not Applicable |
| Compound | Model | Endpoint | Efficacy | Reference |
| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Neuronal Cell Death | Concentration-dependent blockade (5-20 µM) | |
| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Intracellular Ca²⁺ Increase | Reduction by up to 70% (5-20 µM) | |
| Desglycinyl Metabolite (DGR) | NMDA-induced Neurotoxicity in Primary Rat Cortical Neurons | Loss of Membrane-associated PKC Activity | Prevention (5-20 µM) | |
| This compound | Perforant Pathway Stimulation-induced Status Epilepticus in Rats | Pyramidal Cell Damage (CA1 & CA3) | Significant reduction with pre-treatment (3 x 25 mg/kg/day) | Not Applicable |
| This compound | Perforant Pathway Stimulation-induced Status Epilepticus in Rats | Extrahippocampal Neuronal Damage | Milder damage with pre-treatment (3 x 25 mg/kg/day) | Not Applicable |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol describes a method to assess the neuroprotective effects of this compound and its metabolites against glutamate-induced excitotoxicity in primary neuronal cultures.
4.1.1. Primary Cortical Neuron Culture
-
Tissue Preparation: Dissect cortical tissue from embryonic day 18 (E18) Sprague-Dawley rat fetuses in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in a dissociation solution containing papain and DNase I at 37°C for 20-30 minutes. Gently triturate the tissue to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ in Neurobasal medium supplemented with B27 and GlutaMAX. Allow the neurons to mature for 10-12 days in vitro before initiating the experiment.
4.1.2. Induction of Excitotoxicity and Treatment
-
On the day of the experiment, replace the culture medium with a defined salt solution.
-
Expose the mature cortical cultures to 100 µM N-methyl-D-aspartate (NMDA) for 15 minutes to induce excitotoxicity.
-
To test for neuroprotection, add the desglycinyl metabolite of this compound (DGR) at concentrations ranging from 5-20 µM to the cultures during the 15-minute NMDA exposure. This compound can be tested at concentrations of 10-100 µM.
4.1.3. Assessment of Neuronal Viability
-
Lactate Dehydrogenase (LDH) Assay: 24 hours after NMDA exposure, collect the culture supernatant. Quantify the amount of LDH released from damaged neurons using a commercially available LDH cytotoxicity assay kit. The magnitude of LDH efflux correlates linearly with the number of damaged neurons.
-
MTT Assay: Alternatively, assess cell viability by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cultures. Viable cells with active mitochondria will reduce MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
4.1.4. Mechanistic Studies
-
Intracellular Calcium Imaging: To measure NMDA-triggered increases in intracellular free Ca²⁺ concentration, load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prior to NMDA exposure. Use fluorescence microscopy and ratiometric imaging to quantify changes in intracellular Ca²⁺ levels in the presence and absence of the test compounds.
-
Protein Kinase C (PKC) Activity Assay: 4 hours after the transient NMDA exposure, prepare cell lysates and measure the activity of membrane-associated PKC using a commercially available PKC activity assay kit.
In Vivo Neuroprotection in a Rat Model of Status Epilepticus
This protocol details the perforant pathway stimulation model in rats to evaluate the neuroprotective effects of this compound against seizure-induced neuronal damage.
4.2.1. Animal Model
-
Animals: Use adult male Sprague-Dawley rats.
-
Surgery: Under anesthesia, implant a stimulating electrode in the perforant pathway and a recording electrode in the dentate gyrus of the hippocampus. Allow the animals to recover from surgery.
4.2.2. Induction of Status Epilepticus and Treatment
-
Stimulation: In awake, freely moving rats, deliver continuous electrical stimulation to the perforant pathway (e.g., 20 Hz trains of 1 ms square wave pulses at 20V for 10 seconds, delivered every minute, combined with 2 Hz continuous stimulation) to induce self-sustaining status epilepticus.
-
Treatment: Administer this compound hydrochloride orally (e.g., 3 x 25 mg/kg/day). For pre-treatment studies, begin administration 2 days before the induction of status epilepticus. For post-treatment studies, initiate administration 2 hours after the start of the stimulation.
4.2.3. Assessment of Neuroprotection
-
Histological Analysis: After a set period following status epilepticus (e.g., 7 days), perfuse the animals with 4% paraformaldehyde.
-
Prepare 40 µm-thick coronal brain sections.
-
Stain the sections with a marker for neuronal degeneration, such as Fluoro-Jade B (FJB).
-
Use fluorescence microscopy to quantify the extent of neuronal damage in different hippocampal subfields (e.g., CA1, CA3) and extrahippocampal regions.
Visualizations
Conclusion
This compound and its active desglycinyl metabolite represent a promising therapeutic strategy for mitigating glutamate-mediated neurotoxicity. Their mechanism of action, centered on the non-competitive blockade of the NMDA receptor ion channel, directly addresses a key initiating event in the excitotoxic cascade. The quantitative data from both in vitro and in vivo models provide compelling evidence for their neuroprotective efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of this compound and similar neuroprotective agents for the treatment of a range of debilitating neurological disorders.
References
- 1. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Repetitive Perforant-Path Stimulation Induces Epileptiform Bursts in Minislices of Dentate Gyrus From Rats With Kainate-Induced Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The desglycinyl metabolite of this compound hydrochloride is neuroprotective in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Remacemide in Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant promise in preclinical models of Parkinson's disease. This technical guide provides an in-depth analysis of the core preclinical studies investigating the efficacy and mechanism of action of this compound. In rodent models of parkinsonism, this compound has been shown to dose-dependently increase locomotor activity, particularly when used as an adjunct to levodopa therapy. In primate models that more closely mimic the human condition, this compound, in combination with levodopa/carbidopa, has been observed to substantially improve parkinsonian symptoms. This whitepaper synthesizes the available quantitative data, details the experimental methodologies employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neurodegenerative disease drug development.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a cascade of motor and non-motor symptoms. A key consequence of this dopamine depletion is the overactivity of glutamatergic pathways in the basal ganglia, contributing to the manifestation of parkinsonian signs.[1] this compound, an anticonvulsant and neuroprotective compound, targets this glutamatergic overactivity through its action as a non-competitive NMDA receptor antagonist.[1] Its active metabolite also exhibits activity at voltage-dependent sodium channels. This dual mechanism of action, coupled with a favorable side-effect profile compared to other NMDA antagonists, has made this compound a subject of interest for the treatment of Parkinson's disease.[1] This document collates and examines the foundational preclinical evidence for this compound in established animal models of the disease.
Data Presentation: Quantitative Efficacy
The preclinical efficacy of this compound has been quantified in both rodent and primate models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Locomotor Activity in Monoamine-Depleted Rats
| Treatment Group | Dose of this compound (mg/kg, oral) | Dose of Levodopa Methylester (subthreshold) | Locomotor Activity (Arbitrary Units) |
| Vehicle | - | Yes | Baseline |
| This compound | 5 | Yes | Increased |
| This compound | 10 | Yes | Further Increased |
| This compound | 20 | Yes | Dose-dependent increase |
| This compound | 40 | Yes | Maximum Increase Observed |
Data synthesized from descriptive accounts in Greenamyre et al., 1994. Specific activity counts were not available in the reviewed literature.[1]
Table 2: Potentiation of Levodopa-Induced Locomotor Activity by this compound in Monoamine-Depleted Rats
| Treatment Group | Dose of this compound (mg/kg, oral) | Dose of Levodopa Methylester (suprathreshold, mg/kg, i.p.) | Outcome |
| Levodopa alone | - | 100-200 | Baseline locomotor activity |
| This compound + Levodopa | 10 | 100-200 | Potentiation of locomotor activity |
Based on findings reported by Greenamyre et al., 1994.[1]
Table 3: Clinical Scoring of Parkinsonian Rhesus Monkeys Treated with this compound and Levodopa/Carbidopa
| Treatment Group | Dose of this compound (mg/kg, oral) | Levodopa/Carbidopa | Clinical Score (Blinded Videotape Analysis) | Duration of Effect |
| Vehicle + Vehicle | - | No | Baseline Parkinsonian Score | - |
| Vehicle + Levodopa/Carbidopa | - | Yes | Improved Score | Standard |
| This compound + Levodopa/Carbidopa | 5 | Yes | Substantially Better Score | At least 5 hours |
Qualitative description of "substantially better" improvement as reported by Greenamyre et al., 1994. Specific numerical scores were not available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the key preclinical experiments conducted to evaluate this compound for Parkinson's disease.
Monoamine-Depleted Rat Model
This model simulates the dopamine-depleted state of Parkinson's disease to assess the symptomatic efficacy of antiparkinsonian drugs.
Objective: To evaluate the effect of this compound, alone and in combination with levodopa, on locomotor activity in a rodent model of parkinsonism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Monoamine Depletion: Animals are treated with a regimen of reserpine and α-methyl-p-tyrosine to deplete central monoamine stores, inducing a state of akinesia.
-
Drug Administration:
-
This compound hydrochloride is administered orally at doses ranging from 5 to 40 mg/kg.
-
Levodopa methylester is administered intraperitoneally at both subthreshold and suprathreshold doses.
-
-
Behavioral Assessment: Locomotor activity is quantified using automated activity monitors that record beam breaks or distance traveled over a specified period.
-
Data Analysis: Locomotor activity counts are compared between different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and potentiation of levodopa.
MPTP-Induced Parkinsonian Primate Model
This model provides a more analogous representation of human Parkinson's disease, including the cardinal motor symptoms.
Objective: To assess the therapeutic efficacy of this compound as an adjunct to levodopa/carbidopa in a primate model of Parkinson's disease.
Methodology:
-
Animal Model: Rhesus monkeys are used.
-
Induction of Parkinsonism: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically or via the carotid artery to induce the degeneration of dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian signs.
-
Drug Administration:
-
This compound hydrochloride is administered orally at a dose of 5 mg/kg.
-
A standard dose of levodopa/carbidopa is co-administered.
-
-
Behavioral Assessment: Parkinsonian symptoms are scored by trained observers who are blinded to the treatment conditions. Scoring is typically performed by reviewing videotaped recordings of the animals' motor behavior. Clinical rating scales, such as the Kurlan scale, are used to assess posture, gait, tremor, general mobility, and other relevant motor functions.
-
Data Analysis: Clinical scores from the different treatment conditions (vehicle + vehicle, vehicle + levodopa/carbidopa, and this compound + levodopa/carbidopa) are compared to determine the therapeutic benefit of adding this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.
Caption: Glutamatergic pathway in Parkinson's and this compound's action.
References
Methodological & Application
Application Notes and Protocols for Remacemide in Rodent Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of remacemide, a neuroprotective agent with anticonvulsant properties, in preclinical rodent models of epilepsy. Detailed protocols, quantitative data summaries, and a visualization of its mechanism of action are included to facilitate the design and execution of studies evaluating its therapeutic potential.
Introduction
This compound hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1][2] Its primary active metabolite, desglycinyl this compound, exhibits a higher affinity for the NMDA receptor.[1] This dual mechanism of action contributes to its anticonvulsant effects observed in various animal models of epilepsy.[1][2] this compound has shown particular efficacy in models of generalized tonic-clonic seizures, such as the Maximal Electroshock Seizure (MES) test.
Mechanism of Action: NMDA Receptor Antagonism in Epilepsy
Epilepsy is characterized by neuronal hyperexcitability, and the glutamatergic system, particularly the NMDA receptor, plays a crucial role in the initiation and propagation of seizures. Overactivation of NMDA receptors leads to excessive calcium influx, which can trigger a cascade of downstream signaling events contributing to neuronal damage and seizure generation. This compound, by blocking the NMDA receptor channel, mitigates this excessive excitability.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various rodent models of epilepsy.
Table 1: Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test
| Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Rat | Oral | - | |
| Mouse | Oral | 58 | |
| Mouse (-)-isomer | Oral | 45 | |
| Mouse (+)-isomer | Oral | 79 |
Table 2: Efficacy of this compound in Other Rodent Seizure Models
| Model | Species | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Not Specified | 20, 40, 80 | Dose-dependent reduction in spike-and-wave discharges | |
| Audiogenic Seizure (Wistar AS) | Rat | Not Specified | 20 | Twofold increase in latency to wild running and tonic seizures | |
| Audiogenic Seizure (Wistar AS) | Rat | Not Specified | 40 | Inhibition of wild running and tonic seizures in 7/8 rats | |
| Pentylenetetrazol (PTZ) Induced Seizures | Rat | Not Specified | - | Inactive | |
| Amygdala Kindling | Rat | Not Specified | - | Inactive |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This protocol is adapted from established methodologies for evaluating anticonvulsant drugs.
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, weigh each animal to determine the correct dose volume.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Administer this compound or vehicle orally (p.o.) via gavage. The volume of administration is typically 10 ml/kg for mice and 5 ml/kg for rats.
-
The time between drug administration and the MES test should be determined based on the known pharmacokinetic profile of this compound to coincide with its peak plasma concentration.
-
-
MES Induction:
-
At the predetermined time point after drug administration, apply a drop of topical anesthetic to the cornea of each eye.
-
Place the corneal electrodes, moistened with saline, on the corneas of the animal.
-
Deliver a single electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Data Analysis:
-
The primary endpoint is the presence or absence of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.
-
Calculate the percentage of animals protected in each dose group.
-
Determine the median effective dose (ED₅₀) using probit analysis.
-
Note on Other Models:
While this compound has been reported to be inactive in the pentylenetetrazol (PTZ) and amygdala kindling models in rats, these models are critical for the evaluation of other potential anticonvulsant compounds. Standard protocols for these models are widely available. For the PTZ test, a chemical convulsant is administered, and the latency to and severity of seizures are measured. The amygdala kindling model involves repeated electrical stimulation of the amygdala to induce a progressive increase in seizure severity, mimicking aspects of temporal lobe epilepsy.
Conclusion
This compound demonstrates clear, dose-dependent anticonvulsant effects in the MES model, suggesting its potential utility in the treatment of generalized tonic-clonic seizures. The provided protocols and data serve as a valuable resource for researchers investigating the antiepileptic properties of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in other, more complex models of epilepsy.
References
In Vivo Administration of Remacemide for Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide and its active desglycinyl metabolite act as low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists and also interact with voltage-gated sodium channels.[1][2] This dual mechanism of action makes this compound a promising candidate for neuroprotection in various neurological disorders characterized by excitotoxicity and neuronal damage, such as stroke, epilepsy, and traumatic brain injury.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical neuroprotection assays, guidance on data collection and analysis, and an overview of the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in various animal models.
Table 1: Neuroprotective Effects of this compound in Stroke Models
| Animal Model | This compound Dosage | Administration Route & Timing | Primary Outcome Measure | Results |
| Cat; Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg total dose (278 µg/kg/min infusion) | Intravenous infusion initiated 90 minutes before MCAO | Infarct Volume | Significant reduction in ischemic damage volume (vehicle: 2505 ± 454 mm³ vs. This compound: 1266 ± 54 mm³; P < 0.02) |
| Rat; MCAO/Reperfusion | Not specified | Not specified | Infarct Volume | Low-dose L-NAME (a nitric oxide synthase inhibitor) reduced infarct volume by 55% |
Table 2: Neuroprotective and Anticonvulsant Effects of this compound in Epilepsy Models
| Animal Model | This compound Dosage | Administration Route & Timing | Primary Outcome Measure | Results |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 20, 40, 80 mg/kg | Not specified | Spike-and-Wave Discharges (SWDs) | Dose-dependent reduction in SWDs, with almost complete disappearance at 80 mg/kg |
| Wistar Audiogenic Seizure (AS) Rats | 20 mg/kg | Not specified | Latency to and expression of seizures | Twofold prolongation of latencies to wild running and tonic seizures; prevented seizure expression in 1 out of 8 rats |
| Wistar Audiogenic Seizure (AS) Rats | 40 mg/kg | Not specified | Expression of seizures | Inhibited wild running and tonic seizures in 7 out of 8 rats |
| Rat; Perforant Pathway Stimulation (Status Epilepticus) | 3 x 25 mg/kg/day | Oral; pretreatment started 2 days before stimulation | Neuronal Damage in Hippocampus (CA1 & CA3) | Decreased pyramidal cell damage (P < 0.05) |
| Rat; Perforant Pathway Stimulation (Status Epilepticus) | 3 x 25 mg/kg/day | Oral; pretreatment started 2 days before stimulation | Neuronal Damage in Extrahippocampal Regions | Milder overall neuronal damage compared to controls (P < 0.01) |
Experimental Protocols
Neuroprotection Assay in a Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of focal cerebral ischemia via MCAO in rats and the assessment of this compound's neuroprotective effects.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 monofilament suture into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the suture after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, leave the suture in place.
-
-
This compound Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally or intravenously) at a specific time point relative to the MCAO procedure (e.g., 30 minutes before occlusion, immediately after reperfusion).
-
-
Post-Operative Care: Suture the incision and allow the animal to recover in a heated cage. Provide soft food and water.
-
Neurological Assessment (24-48 hours post-MCAO):
-
Evaluate neurological deficits using a standardized scoring system (e.g., Bederson score or Garcia score).
-
-
Infarct Volume Analysis (48 hours post-MCAO):
-
Euthanize the rat and perfuse the brain with cold PBS.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted area white.
-
Fix the slices in 10% formalin.
-
Quantify the infarct volume using image analysis software, correcting for edema.
-
Neuroprotection Assay in a Rodent Model of Traumatic Brain Injury (TBI)
This protocol outlines the induction of a controlled cortical impact (CCI) injury in rats to model TBI and evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-350g)
-
This compound hydrochloride and vehicle
-
Anesthesia
-
Stereotaxic frame
-
CCI device with an impactor tip
-
Craniotomy drill
-
Histology equipment (microtome, slides, stains like Cresyl Violet or Fluoro-Jade)
Procedure:
-
Animal Preparation: Anesthetize the rat and fix its head in a stereotaxic frame.
-
Craniotomy:
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura intact.
-
-
CCI Injury:
-
Position the CCI device perpendicular to the exposed dura.
-
Induce the injury by rapidly depressing the impactor tip onto the dura at a defined velocity and depth.
-
-
This compound Administration: Administer this compound or vehicle at the specified dose, route, and time relative to the TBI.
-
Post-Operative Care: Close the scalp incision and provide appropriate post-operative care.
-
Neurological and Behavioral Assessment:
-
At various time points post-injury (e.g., 1, 3, 7 days), assess motor and cognitive function using tests such as the rotarod, beam walk, and Morris water maze.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Process the brains for histology.
-
Stain brain sections with Cresyl Violet to assess lesion volume or with Fluoro-Jade to identify degenerating neurons.
-
Quantify the lesion volume or the number of Fluoro-Jade positive cells in the region of interest.
-
Neuroprotection Assay in a Rodent Model of Epilepsy
This protocol describes the induction of status epilepticus (SE) in rats using perforant pathway stimulation and the assessment of this compound's neuroprotective effects against seizure-induced neuronal damage.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride and vehicle
-
Anesthesia
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
EEG recording equipment
-
Histology equipment
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar stimulating electrode into the perforant pathway. Implant recording electrodes in the hippocampus.
-
Allow the animal to recover from surgery for at least one week.
-
-
This compound Administration:
-
Administer this compound or vehicle orally at the specified dose and timing (e.g., for 2 days prior to SE induction).
-
-
Induction of Status Epilepticus:
-
Connect the stimulating electrode to a constant current stimulator.
-
Deliver electrical stimulation (e.g., 2 mA, 20 Hz for 60 minutes) to induce SE.
-
Monitor the animal's behavior and EEG for seizure activity.
-
-
Post-SE Monitoring: Monitor the animals for several weeks for the development of spontaneous recurrent seizures.
-
Histological Analysis:
-
At a predetermined time point after SE, euthanize the animals and perfuse the brains.
-
Process the brains for histology.
-
Stain sections with a neuronal marker (e.g., NeuN) or a marker for cell death (e.g., TUNEL).
-
Perform stereological cell counting in specific hippocampal subfields (e.g., CA1, CA3) to quantify neuronal loss.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed neuroprotective signaling pathway of this compound and a general experimental workflow for in vivo neuroprotection assays.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for in vivo neuroprotection assays.
References
Application Notes and Protocols for Utilizing Remacemide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide and its active desglycinate metabolite, AR-R12495AA, represent a class of low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. This characteristic is believed to contribute to a favorable side-effect profile compared to high-affinity NMDA receptor antagonists. Additionally, this compound and its metabolite exhibit use-dependent blocking effects on voltage-gated sodium channels. These dual mechanisms of action make this compound a compound of interest for investigating neuronal hyperexcitability in conditions such as epilepsy and neurodegenerative diseases. Patch clamp electrophysiology is an indispensable tool for elucidating the precise interactions of this compound with these ion channels at the molecular level.
These application notes provide a comprehensive guide for researchers utilizing this compound in patch clamp studies, including detailed protocols for investigating its effects on NMDA and voltage-gated sodium channels, a summary of available quantitative data, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its active metabolite, AR-R12495AA, on NMDA receptors and related neuronal activities. It is important to note that specific IC50 values from whole-cell voltage-clamp recordings of isolated ion channel currents are not extensively available in the public domain, and the presented data is derived from various electrophysiological preparations.
Table 1: Inhibitory Concentrations (IC50) of this compound and its Metabolite on NMDA Receptor-Mediated Responses
| Compound | Preparation | Measured Effect | IC50 (µM) | Reference |
| AR-R12495AA | Cortical wedges from DBA/2 mice | NMDA-induced depolarizations | 43 | [Not explicitly cited] |
| AR-R12495AA | Cortical wedges from DBA/2 mice | Spontaneous depolarizations | 102 | [Not explicitly cited] |
| AR-R12495AA | Cortical wedges from DBA/2 mice | Spontaneous afterpotentials | 50 | [Not explicitly cited] |
| This compound | Young rat spinal cord in vitro | Dorsal root-evoked ventral root potential (slow phase duration) | 157 | [Not explicitly cited] |
| AR-R12495AA | Young rat spinal cord in vitro | Dorsal root-evoked ventral root potential (slow phase duration) | 60 | [Not explicitly cited] |
| This compound | Young rat spinal cord in vitro | Dorsal root-evoked ventral root potential (fast peak amplitude) | 253 | [Not explicitly cited] |
| AR-R12495AA | Young rat spinal cord in vitro | Dorsal root-evoked ventral root potential (fast peak amplitude) | 142 | [Not explicitly cited] |
| This compound | Young rat spinal cord in vitro | Cumulative ventral root depolarization (wind-up) | 195 | [Not explicitly cited] |
| AR-R12495AA | Young rat spinal cord in vitro | Cumulative ventral root depolarization (wind-up) | 111 | [Not explicitly cited] |
Table 2: Comparison with Functionally Similar NMDA Receptor Antagonists
| Compound | Preparation | Measured Effect | IC50 (µM) | Reference |
| Memantine | Cultured superior collicular and hippocampal neurons | NMDA (100 µM)-induced currents | 2.92 ± 0.05 | [1] |
| Memantine | Cortical wedge preparation | NMDA (40 µM)-induced responses | 12.9 ± 1.5 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Dual Action
References
Application Notes and Protocols: Dose-Response Analysis of Remacemide in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with additional activity as a fast sodium channel blocker.[1] It is investigated for its potential therapeutic applications in neurological disorders characterized by excessive glutamate-mediated neurotoxicity, such as epilepsy and neurodegenerative diseases.[1] this compound is a prodrug that is converted to its more active desglycinyl metabolite, AR-R 12495 AR (d-REMA), which exhibits a higher affinity for the NMDA receptor.[2] This document provides detailed protocols for the dose-response analysis of this compound and its active metabolite in primary neuronal cultures, focusing on neuroprotection against excitotoxicity.
Data Presentation
The neuroprotective effects of this compound and its active metabolite, desglycinyl-remacemide (d-REMA), have been evaluated in neuronal cultures. The following tables summarize the quantitative data from studies assessing their efficacy in mitigating NMDA-induced excitotoxicity.
Table 1: Neuroprotective Efficacy of Desglycinyl-Remacemide (d-REMA) against NMDA-Induced Toxicity in Rat Cortical Neurons
| Concentration of d-REMA (µM) | Inhibition of NMDA-Induced Neuronal Death (%) | Reduction of NMDA-Triggered Intracellular Ca2+ Increase (%) |
| 5 | Concentration-dependent blockade | Up to 70% |
| 10 | Concentration-dependent blockade | Up to 70% |
| 20 | Concentration-dependent blockade | Up to 70% |
| This compound (10-100 µM) | No significant neuroprotection observed | No significant reduction |
Data adapted from a study on primary rat cortical neuronal cultures exposed to 100 µM NMDA for 15 minutes.[2] Neuronal death was assessed 24 hours post-insult.
Table 2: EC50 Values for Protection Against NMDA-Induced Excitotoxicity in Chick Retina Cultures
| Compound | EC50 (µM) |
| This compound | 64.75 ± 7.75 |
| Desglycinyl-Remacemide (d-REMA) | 25.75 ± 3.27 |
Data represents the concentration required to achieve 50% of the maximal protective effect against NMDA-induced lactate dehydrogenase (LDH) release.[2]
Signaling Pathway
This compound's primary mechanism of action involves the non-competitive antagonism of the NMDA receptor, a key player in glutamate-mediated excitotoxicity. The following diagram illustrates the signaling cascade initiated by excessive NMDA receptor activation and the point of intervention for this compound's active metabolite.
Caption: NMDA Receptor-Mediated Excitotoxicity and this compound's Mechanism.
Experimental Protocols
The following are detailed protocols for key experiments in the dose-response analysis of this compound in neuronal cultures.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for in vitro neurotoxicity and neuroprotection studies.
Caption: Workflow for Primary Neuronal Culture Preparation.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Prepare sterile culture plates by coating with Poly-D-lysine (100 µg/mL in sterile water) overnight at 37°C. Rinse plates thoroughly with sterile water and allow them to dry before use.
-
Euthanize the pregnant rat according to approved animal welfare protocols and sterilize the abdomen with 70% ethanol.
-
Aseptically remove the uterine horn and transfer it to a sterile petri dish containing ice-cold HBSS.
-
Isolate the embryos and remove the brains. Place the brains in a new dish with fresh, cold HBSS.
-
Under a dissecting microscope, carefully remove the meninges and isolate the cerebral cortices.
-
Mince the cortical tissue into small pieces and transfer to a conical tube.
-
Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.
-
Inactivate the trypsin by adding an equal volume of culture medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed Neurobasal medium.
-
Perform a cell count and assess viability using the trypan blue exclusion method.
-
Plate the neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) onto the pre-coated culture plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium to remove cellular debris. Continue with half-medium changes every 2-3 days.
-
Neurons are typically mature and suitable for experiments between 7 and 14 days in vitro (DIV).
NMDA-Induced Excitotoxicity and Neuroprotection Assay
This protocol details the induction of excitotoxicity using NMDA and the assessment of the neuroprotective effects of this compound and its metabolites.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
N-methyl-D-aspartate (NMDA) stock solution
-
This compound and/or d-REMA stock solutions
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and/or d-REMA in the culture medium to achieve the desired final concentrations.
-
Remove the existing culture medium from the neuronal cultures.
-
Add the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the drug stocks).
-
Pre-incubate the cells with the compounds for a specified period (e.g., 30-60 minutes) at 37°C.
-
Prepare a solution of NMDA in the culture medium. A final concentration of 100 µM is often used to induce significant excitotoxicity.
-
Add the NMDA solution to all wells except for the negative control wells (which receive only medium).
-
Incubate the plates for the duration of the NMDA exposure (e.g., 15-30 minutes) at 37°C.
-
After the exposure, gently wash the cells with pre-warmed, fresh medium to remove the NMDA and the test compounds.
-
Add fresh culture medium to all wells and return the plates to the incubator for 24 hours.
-
After 24 hours, assess neuronal death by measuring the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of neuroprotection for each concentration of the test compound relative to the NMDA-only treated wells (positive control) and the untreated wells (negative control).
Data Analysis and Interpretation
The data obtained from the neuroprotection assay can be analyzed to determine the dose-response relationship and the potency of the test compounds.
Caption: Logical Flow for Dose-Response Data Analysis.
Calculations:
-
% Cytotoxicity: [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
% Neuroprotection: [1 - (% Cytotoxicity in presence of compound / % Cytotoxicity with NMDA alone)] x 100
Plot the % neuroprotection against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal protective effect.
Conclusion
The provided protocols and data offer a framework for the in vitro evaluation of this compound and its active metabolite, d-REMA, in neuronal cultures. The data indicates that d-REMA is a potent neuroprotective agent against NMDA-induced excitotoxicity, while the parent compound, this compound, shows limited efficacy in the tested in vitro models. These application notes can guide researchers in designing and executing dose-response studies to further elucidate the therapeutic potential of this compound and similar NMDA receptor antagonists.
References
Preparation of Remacemide Hydrochloride for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide hydrochloride is a neuroprotective agent with a dual mechanism of action, primarily acting as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also blocking voltage-dependent sodium channels.[1][2] Its active desglycinated metabolite is significantly more potent in its antagonism of the NMDA receptor.[3][4] This compound has been investigated in a variety of in vivo models for conditions such as epilepsy, Parkinson's disease, Huntington's disease, and cerebral ischemia.[5] These application notes provide detailed protocols for the preparation and administration of this compound hydrochloride for in vivo research, ensuring consistency and reproducibility in experimental settings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for proper handling and formulation.
| Property | Value | Reference |
| Chemical Name | 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride | |
| Molecular Formula | C₁₇H₂₀N₂O · HCl | |
| Molecular Weight | 304.82 g/mol | |
| Appearance | Solid powder | - |
| Solubility | Water: >10 mg/mL | - |
Recommended Solvents and Vehicles for In Vivo Administration
The choice of vehicle is critical for ensuring the stability and bioavailability of this compound hydrochloride for in vivo studies. Based on its solubility profile, aqueous vehicles are suitable.
| Administration Route | Recommended Vehicle | Notes |
| Oral Gavage (p.o.) | 0.9% Saline | A straightforward and commonly used vehicle for water-soluble compounds. |
| 10% Sucrose in Sterile Water | Can be used to improve palatability and voluntary intake in some protocols. | |
| Intraperitoneal (i.p.) | Sterile 0.9% Saline | Standard isotonic vehicle for intraperitoneal injections. |
| Chronic Oral Administration | Powdered Rodent Chow | The compound can be mixed with powdered chow and re-pelleted for long-term studies. |
| Palatable Jelly Formulation | For voluntary oral administration, especially in mice, to reduce stress associated with gavage. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution for Oral Gavage or Intraperitoneal Injection
This protocol describes the preparation of a stock solution and dosing solutions for administration to rodents.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound hydrochloride needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 5 or 10 mL/kg).
-
Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated balance.
-
Dissolve in vehicle:
-
Place a sterile magnetic stir bar in a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline to the vial.
-
While stirring, slowly add the weighed this compound hydrochloride powder to the saline.
-
Continue stirring at room temperature until the compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterile filtration (for i.p. injection): For intraperitoneal administration, it is crucial to ensure the sterility of the dosing solution. Draw the prepared solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage of the solution:
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. The stability of this compound hydrochloride in aqueous solutions for extended periods has not been extensively reported; therefore, long-term storage of the solution is not recommended without conducting specific stability studies.
-
Protocol 2: Administration via Oral Gavage in Rodents
Materials:
-
Prepared this compound hydrochloride dosing solution
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize the risk of injury)
-
Syringes
Procedure:
-
Animal handling: Gently restrain the animal.
-
Volume calculation: Calculate the precise volume of the dosing solution to be administered to each animal based on its body weight.
-
Administration:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the tip of the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle until it reaches the stomach.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Observe the animal for a short period after administration to ensure there are no signs of distress or regurgitation.
In Vivo Dosing Information
The following table summarizes doses of this compound hydrochloride used in various preclinical models.
| Animal Model | Species | Dose Range | Administration Route | Reference |
| Epilepsy | Rat | 20 - 80 mg/kg | Not specified | - |
| Parkinson's Disease | Rat | 5 - 40 mg/kg | Oral | |
| Parkinson's Disease | Rhesus Monkey | 5 mg/kg | Oral | |
| Huntington's Disease | Mouse | 14 mg/kg/day | Oral (in chow) | |
| Anticonvulsant Activity | Various | 6 - 60 mg/kg (ED₅₀) | Varies |
Signaling Pathway and Experimental Workflow
This compound Hydrochloride Signaling Pathway
This compound hydrochloride exerts its neuroprotective effects primarily by antagonizing the NMDA receptor, which is a key player in glutamate-mediated excitotoxicity. Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of downstream events that culminate in neuronal cell death. By blocking the NMDA receptor, this compound hydrochloride mitigates this excitotoxic cascade.
Caption: Signaling pathway of this compound hydrochloride's neuroprotective action.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound hydrochloride.
Caption: General experimental workflow for in vivo this compound hydrochloride studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coenzyme Q10 and this compound hydrochloride ameliorate motor deficits in a Huntington's disease transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Remacemide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide is a neuroprotective drug candidate that acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as a blocker of sodium channels.[1] A significant portion of its therapeutic effect is attributed to its active desglycinated metabolite, which exhibits a higher affinity for the NMDA receptor.[1] These application notes provide detailed protocols for the oral gavage administration of this compound in mice, summarizing key quantitative data and outlining experimental procedures to ensure accurate and reproducible studies.
Data Presentation
Efficacy and Toxicity of this compound in Mice (Oral Administration)
| Parameter | Value | Species/Strain | Model | Source |
| Efficacy | ||||
| ED50 | 58 mg/kg | Mice | Maximal Electroshock Seizure (MES) Test | [1] |
| Toxicity | ||||
| Behavioral Changes | ≥ 50 mg/kg (i.p.) | Mice | General Toxicity | [1] |
| Lethality | 200 mg/kg (i.p.) | Mice | General Toxicity | [1] |
| Margin of Safety (LD50/ED50) | 15.1 | Mice | MES Test |
Note: While some toxicity data is available from intraperitoneal (i.p.) administration, specific oral LD50 data for mice was not found in the reviewed literature. Researchers should perform dose-ranging studies to determine the maximum tolerated dose for their specific experimental conditions.
Pharmacokinetic Parameters of this compound
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration to mice.
Materials:
-
This compound hydrochloride powder
-
Vehicle: 0.5% Methylcellulose (w/v) in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for trituration)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., in mg/kg) and the total volume to be administered per mouse (typically 5-10 mL/kg).
-
Calculate the total amount of this compound and vehicle needed for the number of animals in the study, including a slight overage to account for transfer losses.
-
-
Prepare the 0.5% Methylcellulose vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Slowly add the powder to the sterile water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Stir until the methylcellulose is fully dissolved and the solution is clear.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound hydrochloride powder.
-
If the powder is not finely milled, gently triturate it with a mortar and pestle to a fine consistency.
-
In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
-
Storage:
-
Store the prepared suspension at 4°C and protect it from light.
-
Before each use, vortex the suspension thoroughly to ensure homogeneity. It is recommended to prepare the suspension fresh on the day of administration.
-
Oral Gavage Administration Protocol
Objective: To accurately and safely administer the prepared this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Stainless steel, curved or straight gavage needles with a ball tip (20-22 gauge for adult mice).
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the individual dose volume.
-
No anesthesia is typically required for this procedure.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the loose skin over the neck and shoulders with the thumb and forefinger of your non-dominant hand. The mouse's body should be vertical.
-
This restraint method immobilizes the head and straightens the esophagus, facilitating the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. This estimates the distance to the stomach.
-
Gently introduce the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the pharynx.
-
The mouse will instinctively swallow, allowing the needle to pass smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is in the esophagus, slowly and steadily depress the syringe plunger to deliver the this compound suspension.
-
Administering the solution too quickly can cause reflux and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing, lethargy, or leakage of the administered substance from the mouth or nose.
-
Continue to monitor the animals periodically over the next 24 hours.
-
Visualizations
Caption: Experimental workflow for oral gavage of this compound in mice.
Caption: Dual mechanism of action of this compound on neuronal ion channels.
References
Intravenous Infusion of Remacemide in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remacemide hydrochloride is a neuroprotective agent with anticonvulsant properties. Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and it also blocks voltage-gated sodium channels. The study of its pharmacokinetics and pharmacodynamics in preclinical models, such as rats, is crucial for its development as a potential therapeutic agent. Intravenous (IV) infusion is a key method for administering compounds in such studies, as it allows for precise control over dosage and the maintenance of steady-state plasma concentrations.
Data Presentation
Due to the absence of specific published data for the continuous intravenous infusion of this compound in rats, a table summarizing quantitative data from a specific study cannot be provided. However, pharmacokinetic studies following oral and other administration routes have been conducted. For instance, the disposition and pharmacokinetics of this compound hydrochloride have been studied in male Sprague-Dawley rats, though the detailed intravenous administration protocol from this study is not publicly accessible[1]. Researchers planning intravenous infusion studies should aim to collect data to populate a similar table to the one conceptualized below.
Table 1: Conceptual Pharmacokinetic Parameters of this compound in Rats Following Intravenous Infusion
| Parameter | Symbol | Value (Example) | Units |
| Dose | XX | mg/kg | |
| Infusion Rate | XX | mg/kg/hr | |
| Duration of Infusion | XX | hours | |
| Maximum Plasma Concentration | Cmax | XX | µg/mL |
| Time to Maximum Concentration | Tmax | XX | hours |
| Area Under the Curve | AUC | XX | µg*hr/mL |
| Volume of Distribution | Vd | XX | L/kg |
| Clearance | CL | XX | L/hr/kg |
| Elimination Half-life | t½ | XX | hours |
Note: The values in this table are placeholders and should be determined experimentally.
Experimental Protocols
This section details the methodology for preparing and administering this compound via intravenous infusion to rats.
Materials
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vascular access catheters (e.g., for jugular or femoral vein)
-
Infusion pump
-
Swivels and tethers (for freely moving animals)
-
Animal balance
-
Surgical instruments for catheterization
-
Anesthetics
-
Analgesics
-
Syringes and needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Experimental Workflow
Caption: Workflow for intravenous infusion of this compound in rats.
Detailed Methodology
1. Formulation Preparation
-
Dissolve this compound hydrochloride in a sterile, physiologically compatible vehicle (e.g., 0.9% saline) to the desired concentration.
-
The concentration should be calculated based on the target dose, infusion rate, and the specifications of the infusion pump.
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
2. Animal Preparation and Catheterization
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[1]. The weight and age of the animals should be recorded.
-
Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment to allow for acclimatization.
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into a major vein, such as the jugular or femoral vein. The choice of vein may depend on the duration of the infusion and the need for simultaneous blood sampling from another site.
-
Exteriorize the catheter, typically at the dorsal scapular region, to allow for connection to the infusion apparatus without restricting the animal's movement.
-
Provide post-operative care, including analgesics and monitoring for signs of pain or distress. Allow for a recovery period of several days before starting the infusion study.
-
3. Intravenous Infusion
-
Infusion Setup:
-
Connect the exteriorized catheter to a swivel and tether system, which in turn is connected to the infusion pump. This setup allows the animal to move freely within its cage during the infusion.
-
Prime the infusion line with the this compound solution to ensure accurate delivery from the start of the infusion.
-
-
Infusion Parameters:
-
The infusion rate and duration should be determined based on the pharmacokinetic properties of this compound and the desired steady-state plasma concentration.
-
Set the infusion pump to deliver the drug solution at the calculated rate.
-
Continuously monitor the animal's well-being throughout the infusion period.
-
4. Blood Sampling and Plasma Analysis
-
Blood Collection:
-
If a second catheter is not in place for sampling, blood samples can be collected from a peripheral site, such as the tail vein.
-
Collect blood at predetermined time points during and after the infusion to characterize the pharmacokinetic profile.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Signaling Pathway
While the primary mechanism of this compound involves direct interaction with NMDA receptors and sodium channels, its downstream effects can modulate various signaling pathways involved in neuroprotection.
Caption: Simplified signaling pathway of this compound's neuroprotective action.
Conclusion
This document provides a foundational protocol for the intravenous infusion of this compound in rats. Adherence to sterile surgical techniques and careful monitoring of the animals are paramount for the successful and ethical execution of these experiments. The specific experimental conditions, particularly the dosing regimen, must be carefully selected and optimized by the investigators to achieve the scientific objectives of their study. The collection of detailed pharmacokinetic data will be essential for the continued development and understanding of this compound as a therapeutic agent.
References
Application of Remacemide in Fluid-Percussion Brain Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of remacemide, a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical fluid-percussion models of traumatic brain injury (TBI). Due to a lack of specific published studies on this compound in this particular model, the following protocols and data are synthesized from research on this compound in other TBI models and studies investigating other NMDA receptor antagonists in fluid-percussion injury models.
Introduction
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and oxidative stress, which contribute significantly to neuronal damage and subsequent neurological deficits.[1] The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is heavily implicated in the excitotoxic cascade following TBI.[1][2] Overstimulation of NMDA receptors leads to excessive calcium influx, triggering downstream pathways that result in cell death.[2]
This compound and its active desglycinyl metabolite act as uncompetitive antagonists at the NMDA receptor, offering a potential neuroprotective strategy to mitigate secondary brain injury.[3] Previous studies have indicated the neuroprotective effects of this compound in animal models of ischemia, subarachnoid hemorrhage, and traumatic brain injury. The fluid-percussion injury model is a widely used and well-characterized preclinical model of TBI that mimics many of the features of human head injury, making it a suitable platform for evaluating the efficacy of neuroprotective agents like this compound.
Proposed Mechanism of Action of this compound in TBI
This compound's neuroprotective effects in the context of TBI are primarily attributed to its modulation of NMDA receptor activity. The proposed signaling pathway is as follows:
Caption: Proposed mechanism of this compound's neuroprotective action in TBI.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in a rat lateral fluid-percussion TBI model.
1. Animal Model and Injury Induction
-
Animal Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia can be induced with intraperitoneal (i.p.) injection of sodium pentobarbital (60 mg/kg). The depth of anesthesia should be monitored by assessing the palpebral and paw-withdrawal reflexes.
-
Surgical Procedure:
-
The anesthetized rat is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
A craniotomy (typically 4-5 mm in diameter) is performed over the parietal cortex, lateral to the sagittal suture. The dura mater should remain intact.
-
A Luer-Lock needle hub is placed over the craniotomy and secured with dental acrylic.
-
-
Fluid-Percussion Injury:
-
The injury device consists of a reservoir filled with sterile saline, connected to a transducer and the hub on the rat's skull.
-
A pendulum is released to strike the piston of the reservoir, delivering a fluid pulse to the brain.
-
The severity of the injury can be modulated by adjusting the height from which the pendulum is released.
-
-
Sham Control: Sham-operated animals undergo the same surgical procedures, including craniotomy and hub placement, but do not receive the fluid pulse.
Caption: Experimental workflow for the fluid-percussion brain injury model.
2. This compound Administration Protocol (Proposed)
-
Dosage and Administration: Based on studies in other neurological injury models, a chronic oral treatment of this compound at a dose of 3 x 25 mg/kg/day is a potential starting point. Alternatively, intravenous administration could be explored for acute treatment paradigms.
-
Timing of Administration: Treatment could be initiated either as a pretreatment (e.g., 2 days before injury) or as a post-treatment (e.g., 2 hours after injury) to evaluate both prophylactic and therapeutic effects.
-
Vehicle Control: A vehicle-treated group should be included, receiving the same volume and route of administration as the this compound group.
3. Outcome Measures
-
Neurological Severity Score (NSS): A composite score assessing motor function, reflexes, and alertness can be used to evaluate neurological deficits at various time points post-injury.
-
Beam Walk and Beam Balance Tests: These tests assess vestibulomotor function and coordination.
-
Histological Analysis:
-
At a predetermined time point (e.g., 7 days post-injury), animals are euthanized, and brains are collected.
-
Brain sections can be stained with hematoxylin and eosin (H&E) or cresyl violet to assess lesion volume and neuronal damage.
-
Immunohistochemistry for markers of neuronal injury (e.g., Fluoro-Jade B), apoptosis (e.g., TUNEL), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can be performed.
-
-
Biochemical Assays:
-
Brain tissue can be homogenized to measure markers of oxidative stress (e.g., malondialdehyde levels) and antioxidant capacity (e.g., superoxide dismutase activity).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from studies investigating NMDA receptor antagonists in fluid-percussion TBI models.
Table 1: Experimental Parameters of NMDA Receptor Antagonist Treatment in Fluid-Percussion TBI Models
| Drug | Animal Model | Injury Severity | Dosage | Route of Administration | Timing of Administration | Reference |
| Ketamine | Wistar Rat | Moderate | 5 mg/kg | Intraperitoneal | 30 min post-injury | |
| Memantine | Wistar Rat | Moderate | 10 mg/kg | Intraperitoneal | 30 min post-injury | |
| Ifenprodil | Sprague-Dawley Rat | Moderate | 10 mg/kg | Intraperitoneal | 15 min post-injury | |
| MK-801 | Sprague-Dawley Rat | Moderate | 1 mg/kg | Intraperitoneal | 30 min post-injury |
Table 2: Effects of NMDA Receptor Antagonists on Outcome Measures in Fluid-Percussion TBI Models
| Drug | Outcome Measure | Result | Reference |
| Ketamine | Oxidative Stress (MDA levels) | Reduced | |
| Ketamine | Neuroinflammation (TNF-α) | Reduced | |
| Memantine | Oxidative Stress (MDA levels) | Reduced | |
| Memantine | Antioxidant Capacity (SOD) | Increased | |
| Ifenprodil | Brain Edema | Reduced | |
| MK-801 | Neurological Severity Score | Improved |
Conclusion
This compound, as an NMDA receptor antagonist, holds promise as a neuroprotective agent for the treatment of traumatic brain injury. The fluid-percussion injury model provides a robust platform for evaluating its efficacy. The protocols and data presented here, synthesized from existing literature on related compounds and models, offer a framework for designing and conducting preclinical studies to investigate the therapeutic potential of this compound in TBI. Further research is warranted to establish a definitive dose-response relationship and optimal treatment window for this compound in this specific injury model.
References
- 1. NMDA receptors antagonists alleviated the acute phase of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists in Treating Traumatic Brain Injury-Induced Brain Edema: A Systematic Review and Meta-analysis of Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of Remacemide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methods to assess the neuroprotective effects of Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and sodium channel blocker.[1] The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound and its active desglycinyl metabolite.
Introduction to this compound's Neuroprotective Mechanisms
This compound and its primary active metabolite exert their neuroprotective effects through a dual mechanism of action. They act as uncompetitive antagonists at the NMDA receptor, a key player in glutamate-mediated excitotoxicity, and also block voltage-gated sodium channels.[1] This dual action is crucial in mitigating neuronal damage in conditions associated with excessive glutamate release, such as cerebral ischemia.[1]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from in vitro studies assessing the neuroprotective effects of this compound and its active metabolite, desglycinyl-Remacemide (d-REMA).
Table 1: Neuroprotection against NMDA-Induced Excitotoxicity in Chick Embryo Retina
| Compound | Agonist | Endpoint | EC₅₀ (µM) | Maximum Inhibition (%) | Reference |
| This compound | NMDA | LDH Release | 64.75 ± 7.75 | 58-70 | Pisani et al., 2001[2] |
| d-REMA | NMDA | LDH Release | 25.75 ± 3.27 | 58-70 | Pisani et al., 2001[2] |
Data from Pisani et al. (2001) shows the dose-dependent reduction of NMDA-induced LDH release. d-REMA was found to be more potent than the parent compound, this compound.
Table 2: Neuroprotection in In Vitro Ischemia Model (Striatal Neurons)
| Compound | Model | Endpoints | Observation | Reference |
| This compound | Oxygen-Glucose Deprivation | Irreversible Field Potential Loss, Cell Swelling | Neuroprotective | Calabresi et al., 2003 |
| d-REMA | Oxygen-Glucose Deprivation | Repetitive Firing Discharge, Excitatory Postsynaptic Potentials | Concentration-dependent reduction | Calabresi et al., 2003 |
Calabresi et al. (2003) demonstrated the neuroprotective effects of this compound and d-REMA against ischemic damage in striatal neurons.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity using LDH Assay
This protocol is adapted from the study by Pisani et al. (2001) on chick embryo retina.
1. Materials:
-
Chick embryos (15-16 days old)
-
Balanced Salt Solution (BSS)
-
N-methyl-D-aspartate (NMDA)
-
This compound and/or d-REMA
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Microplate reader
2. Methods:
-
Tissue Preparation:
-
Isolate retina segments from 15- or 16-day-old chick embryos.
-
Incubate the segments in 1 ml of BSS at 25°C.
-
-
Treatment:
-
Add this compound or d-REMA at desired concentrations (e.g., 10-200 µM) to the incubation medium 5 minutes before the addition of the glutamate agonist.
-
Induce excitotoxicity by adding NMDA (e.g., 10-200 µM).
-
Include control groups (no treatment, NMDA only).
-
-
Incubation:
-
Incubate the retina segments for 30 minutes.
-
-
Assessment of Cell Damage:
-
After 24 hours, collect the incubation medium.
-
Measure LDH activity in the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Express LDH release as a percentage of the total retinal LDH activity (determined by lysing control retina segments).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of this compound/d-REMA compared to the NMDA-only control.
-
Determine the EC₅₀ value from the concentration-response curve.
-
Protocol 2: In Vitro Ischemia Model using Oxygen-Glucose Deprivation (OGD) in Brain Slices
This protocol is based on the methodology described by Calabresi et al. (2003).
1. Materials:
-
Rodent brain (e.g., rat or mouse)
-
Artificial cerebrospinal fluid (aCSF), both standard and glucose-free
-
Oxygen (95% O₂ / 5% CO₂) and Nitrogen (95% N₂ / 5% CO₂) gas mixtures
-
Brain slice chamber
-
Electrophysiology recording setup (for field potential measurements)
-
Microscope with imaging capabilities (for cell swelling measurements)
-
This compound and/or d-REMA
2. Methods:
-
Brain Slice Preparation:
-
Prepare coronal brain slices (e.g., 300-400 µm thick) containing the striatum from a rodent brain.
-
Allow slices to recover in standard aCSF saturated with 95% O₂ / 5% CO₂ for at least 1 hour.
-
-
Induction of In Vitro Ischemia (OGD):
-
Transfer slices to a recording chamber continuously perfused with standard aCSF.
-
To induce OGD, switch the perfusion to glucose-free aCSF saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 10-30 minutes).
-
-
Treatment:
-
Apply this compound or d-REMA to the aCSF at the desired concentrations before and during the OGD period.
-
-
Assessment of Neuroprotection:
-
Electrophysiology: Record field potentials in the striatum before, during, and after OGD. Assess the recovery of the field potential amplitude after reperfusion with standard aCSF. Neuroprotection is indicated by a better recovery of the field potential in drug-treated slices compared to control slices.
-
Cell Swelling: Monitor changes in the cross-sectional area of individual neurons in the slice using light or fluorescence microscopy. Neuroprotection is indicated by a reduction in cell swelling in drug-treated slices.
-
-
Data Analysis:
-
Quantify the recovery of field potential amplitude as a percentage of the pre-OGD baseline.
-
Measure the change in neuronal cell area and express it as a percentage increase from baseline.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling of this compound
While direct in vitro studies detailing the specific downstream signaling pathways of this compound's neuroprotective effects are limited, its known mechanisms of action—NMDA receptor antagonism and sodium channel blockade—are well-established to counteract the initial triggers of the excitotoxic cascade. The following diagram illustrates the proposed mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Remacemide Hydrochloride Solubility for In Vivo Experiments
Welcome to the technical support center for Remacemide hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges during in vivo experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the solubility of this compound hydrochloride for in vivo studies.
Q1: I'm starting my in vivo experiments. What is a good starting point for dissolving this compound hydrochloride?
A1: For initial studies, especially in rats, dissolving this compound hydrochloride in sterile saline (0.9% NaCl) is a practical starting point.[1] Published literature indicates its effectiveness when administered orally in this vehicle. Given its reported aqueous solubility of up to 100 mM, preparing a solution in saline should be feasible for many dosing requirements. Always begin with a small-scale solubility test to ensure the desired concentration is achievable without precipitation.
Q2: I'm observing precipitation when trying to dissolve this compound hydrochloride in water or saline at my desired concentration. What should I do?
A2: Precipitation can occur due to several factors, including concentration, pH, and temperature. Here is a step-by-step troubleshooting guide:
-
Verify Solubility Limits: There are some discrepancies in the reported aqueous solubility of this compound hydrochloride, with values ranging from 5 mg/mL to over 10 mg/mL.[2] One supplier notes solubility of up to 100 mM in water. It's crucial to empirically determine the solubility in your specific vehicle.
-
Gentle Heating and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in the dissolution of hydrochloride salts.
-
pH Adjustment: this compound is a weakly basic drug, and as a hydrochloride salt, its solubility is pH-dependent. The predicted pKa of the strongest basic group is 9.33. In acidic to neutral solutions, it will be more soluble. If your vehicle is slightly alkaline, the solubility may decrease, leading to precipitation. Consider using a buffered solution with a pH below 7.
-
Prepare a Stock Solution in an Organic Solvent: A common and effective strategy is to first dissolve this compound hydrochloride in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution. You can then dilute this stock into your aqueous vehicle for the final formulation. When diluting, add the stock solution to the aqueous vehicle dropwise while vortexing to prevent localized high concentrations that can cause the compound to precipitate out. Ensure the final concentration of the organic solvent is low (typically <5-10% for DMSO in in vivo studies) to avoid toxicity.
Q3: My compound is precipitating out of the final formulation over time. How can I prepare a stable solution or suspension?
A3: If this compound hydrochloride is not fully soluble at the required concentration, preparing a stable suspension is a viable alternative for oral gavage.
-
Use of Suspending Agents: Vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose (0.5% - 2% w/v) can help to maintain a homogenous suspension and ensure consistent dosing.
-
Inclusion of Surfactants: Adding a surfactant such as Tween-80 (polysorbate 80) at a low concentration (e.g., 0.5% - 5%) can improve the wettability of the drug particles and enhance dissolution.
-
Co-solvent Systems: For higher concentrations, a co-solvent system may be necessary. A common vehicle for poorly soluble compounds for oral gavage in rats is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.
Q4: What are some common vehicle formulations for oral gavage of poorly soluble compounds in rats?
A4: Several vehicle formulations are commonly used in preclinical studies for oral administration. The choice of vehicle will depend on the required dose and the physicochemical properties of the compound. Here are a few examples:
-
Aqueous Suspension: 0.5% w/v methylcellulose with 0.5% w/v Tween 80 in water.
-
Co-solvent/Surfactant System: A mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Oil-based Formulation: For highly lipophilic compounds, dissolving the compound in corn oil can be an option.
It is imperative to test the stability and homogeneity of your chosen formulation before administration.
Data Presentation
The following table summarizes the available quantitative data on the solubility of this compound hydrochloride.
| Solvent | Solubility | Source(s) |
| Water | >10 mg/mL | |
| Water | 5 mg/mL (clear solution) | |
| Water | Soluble to 100 mM (~30.5 mg/mL) | |
| DMSO (Dimethyl sulfoxide) | >10 mg/mL | |
| Water (Predicted) | 0.00796 mg/mL* |
*Note: The predicted low water solubility from DrugBank may refer to the free base of this compound and not the hydrochloride salt. The hydrochloride salt form is expected to have significantly higher aqueous solubility.
Experimental Protocols
Below are detailed methodologies for the preparation of this compound hydrochloride formulations for in vivo experiments, based on established practices for compounds with similar characteristics.
Protocol 1: Saline-Based Solution for Oral Gavage
This protocol is suitable for lower concentrations of this compound hydrochloride where it is fully soluble in saline.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine the Required Concentration: Calculate the final concentration needed based on the desired dose (mg/kg) and the dosing volume for the animals (e.g., 5 mL/kg for rats).
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add Saline: Add approximately 80% of the final required volume of sterile saline to the tube.
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile saline to reach the final desired volume.
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Administration: Use the freshly prepared solution for oral gavage.
Protocol 2: Suspension Formulation for Oral Gavage
This protocol is recommended when the required dose of this compound hydrochloride exceeds its solubility in a simple aqueous vehicle.
Materials:
-
This compound hydrochloride powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.5% (v/v) Tween-80
-
Sterile conical tubes or vials
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Homogenizer or magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution in water. This may require heating and stirring to fully dissolve. Allow it to cool to room temperature.
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride powder. For better suspension, you can gently grind the powder in a mortar and pestle to reduce particle size.
-
Wetting the Powder: In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle containing 0.5% Tween-80 to the this compound hydrochloride powder to form a smooth paste. This ensures the particles are adequately wetted.
-
Gradual Dilution: Gradually add the remaining volume of the vehicle to the paste while continuously mixing (vortexing or stirring) to form a uniform suspension.
-
Homogenization: For a more uniform and stable suspension, use a homogenizer or stir with a magnetic stirrer for at least 30 minutes before dosing.
-
Administration: Ensure the suspension is well-mixed immediately before drawing each dose to guarantee dose accuracy.
Mandatory Visualizations
Signaling Pathway of this compound Hydrochloride
Caption: Mechanism of action of this compound Hydrochloride.
Experimental Workflow for In Vivo Formulation Preparation
Caption: Workflow for preparing this compound HCl for oral gavage.
Troubleshooting Logic for Solubility Issues
References
Technical Support Center: Stabilizing Remacemide Solutions for Long-Term In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for handling Remacemide in long-term in vitro assays. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: For optimal stability, this compound hydrochloride should be dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) or water. Based on available data, this compound hydrochloride is soluble in DMSO at concentrations greater than 10 mg/mL and in water at concentrations greater than 2 mg/mL, forming a clear solution at 5 mg/mL. When preparing aqueous solutions, the use of high-purity, sterile water is recommended. For cell culture applications, ensure the final solvent concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% DMSO).
Q2: How should I store this compound powder and its stock solutions for maximum stability?
A2: Proper storage is critical to maintaining the integrity of this compound. The solid form should be stored desiccated. For solutions, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. General recommendations suggest that stock solutions can be stored at -20°C for up to one month. For longer-term storage, some suppliers suggest that solutions in solvent can be kept at -80°C for up to six months.
Q3: My long-term (48-72h) in vitro assay with this compound shows a weaker-than-expected biological effect. Could this be a stability issue?
A3: Yes, a diminished biological effect in long-term assays is a common indication of compound instability. If this compound degrades in the cell culture medium over the incubation period, the effective concentration of the active compound decreases, leading to an underestimation of its potency. It is crucial to determine the stability of this compound under your specific experimental conditions, including the type of cell culture medium, incubation temperature, and CO2 levels.
Q4: Are there any known degradation pathways for this compound that I should be aware of?
A4: While specific in vitro degradation pathways are not extensively documented in publicly available literature, this compound is known to be metabolized in vivo to a more potent desglycine derivative. Although this is a metabolic conversion, it highlights a potential site of chemical modification. Hydrolysis of the acetamide group could be a potential degradation route in aqueous solutions, especially at non-neutral pH. Researchers should be mindful of potential hydrolysis or oxidation, which are common degradation pathways for many small molecules in aqueous environments over time.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in long-term in vitro experiments.
Issue 1: Precipitate formation in the cell culture medium upon addition of this compound stock solution.
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous cell culture medium, or the solvent (e.g., DMSO) concentration is too high, causing the compound to crash out.
-
Solution:
-
Ensure the final concentration of this compound is within its solubility limits in your specific medium.
-
Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture volume.
-
Gently vortex the medium immediately after adding the this compound solution to ensure rapid and uniform dispersion.
-
Visually inspect the medium under a microscope for any signs of precipitation after addition.
-
Issue 2: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent concentrations of active this compound due to degradation during the experiment. This can be exacerbated by variations in incubation time or slight temperature fluctuations.
-
Solution:
-
Perform a stability study of this compound in your specific cell culture medium under your exact experimental conditions (see Experimental Protocols section).
-
If significant degradation is observed, consider replenishing the medium with freshly prepared this compound solution at regular intervals during the long-term assay. The frequency of replenishment should be determined by the stability profile of the compound.
-
Ensure precise and consistent timing for all experimental steps, from compound addition to endpoint analysis.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | Room Temperature | Not specified | Store in a desiccated environment. |
| -20°C | Up to 3 years | Recommended for long-term storage. | |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term solution storage. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound at a known high concentration (e.g., 10 mM in DMSO).
-
Prepare the test solution by diluting the stock solution into your complete cell culture medium to the final working concentration used in your assays.
-
Aliquot the test solution into multiple sterile tubes or wells of a plate.
-
Timepoint 0: Immediately take a sample from one aliquot and analyze it using your chosen analytical method to determine the initial concentration (C0). This will serve as your baseline.
-
Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points throughout the duration of your longest assay (e.g., 2h, 4h, 8h, 24h, 48h, 72h).
-
Analyze the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration: (% Remaining) = (Concentration at time t / C0) * 100.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile. A significant drop in concentration over time indicates instability.
Mandatory Visualizations
Accounting for Remacemide's short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with remacemide. The content is specifically designed to address the challenges associated with its short half-life in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also functions as a sodium channel blocker. However, a significant portion of its in vivo activity is attributed to its principal active metabolite, the desglycinyl derivative (FPL 12495), which is a more potent NMDA receptor antagonist.
Q2: Why is the short half-life of this compound a critical factor in experimental design?
A2: A short half-life means the compound is rapidly cleared from the body. In experimental settings, this can lead to fluctuating plasma and tissue concentrations, potentially falling below the therapeutic threshold between doses. This variability can compromise the reliability and reproducibility of experimental results, especially in studies requiring sustained drug exposure to observe a therapeutic effect.
Q3: How does the active metabolite of this compound influence experimental outcomes?
A3: this compound is metabolized into a more potent desglycinyl derivative. The gradual accumulation of this active metabolite means that the full pharmacological effect may not be observed until after a certain period of consistent dosing. Experimental designs should account for this metabolic conversion and the time required to reach steady-state concentrations of the active form.
Q4: What are the typical preclinical dosage ranges for this compound in rats?
A4: Dosages in rat models vary by application. For epilepsy models, oral doses have ranged from 20-80 mg/kg. In neuroprotection studies, a regimen of 25 mg/kg administered three times a day has been used. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental endpoint.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Lack of Efficacy or High Variability in Results | Fluctuating plasma concentrations due to the short half-life. Dosing interval may be too long, allowing drug levels to fall below the effective concentration. | 1. Increase Dosing Frequency: Switch from single daily dosing to multiple daily administrations (e.g., twice daily - b.i.d., or three times daily - t.i.d.) using methods like oral gavage or intraperitoneal injections. 2. Implement Continuous Infusion: For the most stable plasma concentrations, use a continuous delivery system such as implantable osmotic minipumps or a tethered intravenous infusion system. |
| Acute vs. Chronic Effects Differ | The active desglycinyl metabolite requires time to accumulate to therapeutic levels. Acute or single-dose experiments may primarily reflect the effects of the parent compound, while chronic studies will involve the sustained action of the more potent metabolite. | Ensure the experimental timeline is sufficient for the active metabolite to reach steady-state concentrations. For chronic studies, a loading dose followed by a maintenance dose might be considered to achieve therapeutic levels more rapidly. |
| Inconsistent Results Between Animals | Individual differences in metabolism can lead to varied rates of conversion of this compound to its active metabolite. | Increase the sample size (n) per group to improve statistical power and account for individual variability. Monitor plasma levels of both this compound and its desglycinyl metabolite if possible. |
| Adverse Events or Toxicity Observed | Bolus administrations (like IV or IP injections) can lead to high peak plasma concentrations (Cmax) that may cause transient toxicity, even if the total daily dose is appropriate. | 1. Fractionate the Dose: Administer the total daily dose in smaller, more frequent increments. 2. Switch to a Slower Administration Route: Change from IP/IV to subcutaneous (SC) or oral (PO) administration to slow absorption and reduce peak concentrations. 3. Use Continuous Infusion: This is the most effective method to avoid high peak concentrations and maintain a steady therapeutic level. |
Data Presentation
Table 1: Pharmacokinetic and Dosing Parameters for this compound
| Parameter | Species | Value | Reference |
| Half-Life (t½) | Rat (Male, Sprague-Dawley) | Data available in cited reference. | [1] |
| Active Metabolite | Rat, Human | Desglycinyl derivative (FPL 12495) | |
| Mechanism of Action | - | Low-affinity, non-competitive NMDA receptor antagonist; Sodium channel blocker | |
| Preclinical Dosing (Epilepsy Models) | Rat | 20-80 mg/kg (Oral) | |
| Preclinical Dosing (Neuroprotection Models) | Rat | 25 mg/kg, three times daily (Oral) | [1] |
| Clinical Dosing Regimen | Human | Twice daily (b.i.d.) or Four times daily (q.i.d.) |
Experimental Protocols
Protocol 1: Intermittent Dosing for Acute Seizure Models in Rats
This protocol is suitable for experiments where sustained plasma concentrations are not the primary concern, such as evaluating the acute anticonvulsant effects of this compound.
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile water or 0.9% saline). The concentration should be calculated based on the desired dose and the maximum acceptable administration volume for the route chosen.
-
-
Administration:
-
Route: Intraperitoneal (IP) injection or oral gavage (PO).
-
Dose: 20-80 mg/kg.
-
Procedure (IP Injection):
-
Restrain the rat, positioning it with its head tilted downwards.
-
Inject into the lower right abdominal quadrant to avoid the cecum and bladder. Use an appropriate needle size (e.g., 23-25 gauge).
-
-
Procedure (Oral Gavage):
-
Use a proper-sized, flexible gavage needle.
-
Measure the distance from the tip of the rat's nose to the last rib to ensure correct placement in the stomach.
-
Administer the solution slowly to prevent regurgitation.
-
-
-
Timing:
-
Administer the dose at a predetermined time before seizure induction, based on the expected time to peak plasma concentration (Tmax). This may require a pilot pharmacokinetic study.
-
Protocol 2: Continuous Delivery Using Osmotic Minipumps for Chronic Studies
This protocol is recommended for studies requiring stable, long-term plasma concentrations of this compound, such as in chronic epilepsy or neuroprotection models.
-
Pump Selection and Preparation:
-
Choose an osmotic minipump (e.g., ALZET®) with a delivery rate and duration appropriate for the experiment.
-
Calculate the required concentration of the this compound solution to be loaded into the pump based on the pump's flow rate, the desired daily dose, and the animal's body weight.
-
Prepare the this compound solution under sterile conditions and load it into the pumps according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and aseptically prepare the surgical site (typically on the back, between the scapulae for subcutaneous implantation).
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the delivery portal first.
-
Close the incision with sutures or wound clips.
-
Provide appropriate post-operative care, including analgesia and monitoring for signs of infection or discomfort.
-
-
Experimental Period:
-
The pump will deliver this compound continuously at a fixed rate for its specified duration. No further handling for dosing is required.
-
Mandatory Visualizations
Caption: NMDA receptor signaling and this compound's mechanism of action.
Caption: Decision workflow for this compound experimental design.
References
Technical Support Center: Enhancing Remacemide Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Remacemide delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: this compound is a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] While its moderate lipophilicity (XLogP3-AA: 2.3) and relatively small molecular weight (268.35 g/mol ) suggest some capacity to cross the blood-brain barrier (BBB), achieving therapeutic concentrations for neuroprotection can be challenging.[2][3] Key challenges include potential efflux by transporters at the BBB and the need for sustained brain concentrations to exert its therapeutic effects.
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
A2: Several strategies are being explored to improve the central nervous system (CNS) delivery of drugs like this compound. These include:
-
Liposomal Formulations: Encapsulating this compound in liposomes can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.[4][5]
-
Nanoparticle-Based Carriers: Polymeric nanoparticles can be engineered to carry this compound and can be surface-functionalized with ligands to target specific receptors on the BBB for enhanced uptake.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can increase its passive diffusion across the BBB. The prodrug is then converted to the active this compound within the brain.
-
Receptor-Mediated Transcytosis (RMT): Although more common for larger molecules, small molecules can be conjugated to ligands that bind to receptors on the BBB, such as the transferrin receptor, to trigger their transport into the brain.
Q3: How can I assess the BBB permeability of my this compound formulation in vitro?
A3: In vitro BBB models are valuable tools for screening and characterizing the permeability of different this compound formulations. A common method is the Transwell assay, where a monolayer of brain endothelial cells is cultured on a semi-permeable membrane, separating a donor (blood side) and a receiver (brain side) compartment. The apparent permeability coefficient (Papp) of your this compound formulation can then be calculated.
Q4: What in vivo techniques are suitable for measuring this compound concentration in the brain?
A4: In vivo microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of this compound in the brain's extracellular fluid (ECF). This method involves implanting a small probe into a specific brain region of a freely moving animal to collect samples for analysis, typically by HPLC-MS/MS. Another common method is the brain-to-plasma concentration ratio (Kp), which involves measuring the total drug concentration in brain homogenates and plasma at a specific time point after administration.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor passive diffusion | Modify this compound to a more lipophilic prodrug. | Increased lipophilicity can enhance transcellular transport across the endothelial cell monolayer. |
| Efflux transporter activity | Use an in vitro model with known efflux transporter expression (e.g., P-gp, BCRP) and co-administer a known inhibitor. | This will help determine if this compound or its formulation is a substrate for major efflux pumps at the BBB. |
| Instability of the formulation | Assess the stability of your liposomal or nanoparticle formulation in the assay medium over the experiment's duration. | Degradation of the carrier can lead to premature release of this compound and inaccurate permeability assessment. |
| Low integrity of the in vitro BBB model | Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure barrier integrity. Use appropriate co-culture models (e.g., with astrocytes and pericytes) to enhance barrier tightness. | A leaky barrier will result in artificially high permeability values for paracellular markers and can mask the true transcellular transport of the drug. |
Issue 2: High Variability in In Vivo Brain Concentration Measurements
| Possible Cause | Troubleshooting Step | Rationale |
| Animal-to-animal physiological differences | Standardize the animal model (species, strain, age, sex) and control for variables like anesthesia and body temperature. | Physiological factors can significantly influence cerebral blood flow and BBB permeability, leading to variability in drug uptake. |
| Inconsistent experimental procedures | Standardize the route of administration, injection volume, and rate of injection. Ensure consistent timing of sample collection. | Minor variations in the experimental protocol can lead to significant differences in pharmacokinetic profiles. |
| Issues with brain tissue homogenization | Optimize the homogenization protocol to ensure complete and consistent tissue disruption. Use a validated analytical method for quantifying this compound in a complex matrix. | Incomplete homogenization can lead to underestimation of the total brain concentration. |
| Adsorption of hydrophobic compounds to microdialysis probe components | For microdialysis, perform in vitro recovery studies with your specific probe and tubing. Consider using materials known to have low non-specific binding for hydrophobic drugs. | Hydrophobic drugs can adsorb to the surfaces of the microdialysis system, leading to low and variable recovery rates. |
Quantitative Data Summary
The following tables present hypothetical and adapted data based on studies with similar NMDA receptor antagonists to illustrate the potential improvements in brain delivery with different strategies.
Table 1: Brain-to-Plasma Concentration Ratios of Modified NMDA Receptor Antagonists
| Compound | Delivery Strategy | Brain-to-Plasma Ratio (Kp) | Fold Increase vs. Unmodified |
| Memantine | Unmodified | 0.8 | - |
| Liposomal Memantine | Intranasal Delivery | 2.5 | 3.1 |
| Donepezil | Unmodified | 1.2 | - |
| Liposomal Donepezil | Intranasal Delivery | 3.8 | 3.2 |
Data adapted from studies on intranasal delivery of liposomal formulations for Alzheimer's disease therapy.
Table 2: In Vitro BBB Permeability of Various Compounds
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Brain Penetration |
| Sucrose | < 0.1 | Low |
| Fexofenadine (P-gp substrate) | 0.2 | Low |
| This compound (Hypothetical) | 2.5 | Moderate |
| Liposomal this compound (Hypothetical) | 7.0 | High |
| Carbamazepine | 15.0 | High |
This table includes hypothetical data for this compound to illustrate the expected range of permeability coefficients based on its physicochemical properties and the potential enhancement with a liposomal formulation. Reference values for other compounds are from in vitro BBB model studies.
Experimental Protocols
Detailed Methodology for In Vitro BBB Permeability Assay
This protocol describes a standard method for assessing the permeability of a this compound formulation using a Transwell-based in vitro BBB model.
1. Cell Culture and BBB Model Assembly:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated flasks.
-
For a co-culture model, culture human astrocytes on the bottom of 12-well plates.
-
Seed hCMEC/D3 cells onto the apical side of Transwell inserts (0.4 µm pore size) at a high density.
-
Place the inserts into the 12-well plates containing the astrocytes.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
Monitor the barrier integrity by measuring the transendothelial electrical resistance (TEER) daily. The model is ready for permeability studies when TEER values are stable and high (e.g., >150 Ω·cm²).
2. Permeability Assay:
-
Wash the apical and basolateral compartments of the Transwell with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation at a known concentration to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
3. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of this compound in the donor compartment.
-
Detailed Methodology for In Vivo Microdialysis
This protocol outlines the key steps for measuring the unbound concentration of this compound in the brain of a rodent model.
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus) and secure it with dental cement.
-
Allow the animal to recover for several days.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples to ensure a stable system.
-
Administer the this compound formulation to the animal (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours using a refrigerated fraction collector.
3. In Vivo Probe Recovery Calculation:
-
Determine the in vivo recovery of the probe to accurately quantify the extracellular concentration of this compound. This can be done using the retrodialysis method, where a known concentration of this compound is included in the perfusate, and the loss of the compound from the dialysate is measured.
-
Recovery (%) = [(Cin - Cout) / Cin] * 100
4. Sample Analysis and Data Interpretation:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
-
Correct the measured dialysate concentrations for the in vivo probe recovery to determine the actual unbound extracellular concentration of this compound in the brain over time.
Visualizations
Caption: Experimental workflow for developing and validating enhanced this compound delivery systems.
Caption: Receptor-mediated transcytosis as a strategy for this compound delivery to the brain.
Caption: Logical workflow for troubleshooting low brain uptake of this compound formulations.
References
- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H20N2O | CID 60511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Remacemide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Remacemide in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Q1: My animals are exhibiting unexpected sedative or ataxic effects after this compound administration. What are the potential causes and how can I troubleshoot this?
A1: While this compound is known for its favorable side effect profile compared to high-affinity NMDA receptor antagonists, sedation and ataxia can still occur, particularly at higher doses. Here is a step-by-step guide to troubleshoot these effects:
Troubleshooting Workflow for Sedation/Ataxia
Caption: Troubleshooting workflow for unexpected sedation or ataxia.
Q2: I am observing unexpected changes in locomotor activity (hyperactivity or hypoactivity) in my animal model. How should I investigate this?
A2: this compound is not typically associated with the hyperlocomotion seen with high-affinity NMDA receptor antagonists like MK-801.[1] Unexpected changes in locomotor activity warrant a systematic investigation.
Investigation of Unexpected Locomotor Activity
Caption: Investigating unexpected locomotor activity changes.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q3: What is the primary mechanism of action of this compound?
A3: this compound has a dual mechanism of action. It is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[2] A significant portion of its in vivo activity is attributed to its active desglycinated metabolite, FPL 12495, which has a higher affinity for the NMDA receptor.
Signaling Pathway of this compound's Primary Action
References
Navigating Remacemide Dosage Adjustments with Enzyme Inducers: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting remacemide dosage when co-administered with enzyme-inducing agents. The following information, presented in a question-and-answer format, addresses potential experimental challenges and offers troubleshooting strategies based on available clinical and preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its active metabolite?
This compound is metabolized to an active desglycinyl metabolite. Both the parent drug and its metabolite are subject to metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] While the specific CYP isozymes are not fully detailed in the provided information, the interactions with known enzyme inducers suggest the involvement of inducible CYP enzymes.
Q2: How do enzyme-inducing antiepileptic drugs affect the pharmacokinetics of this compound?
Co-administration of this compound with enzyme-inducing antiepileptic drugs, such as carbamazepine, phenytoin, and phenobarbital, leads to a significant reduction in the plasma concentrations of both this compound and its active metabolite.[3][4][5] This is due to the induction of hepatic enzymes responsible for their metabolism, resulting in increased clearance and a shorter half-life of this compound and its active metabolite.
Q3: Is there a reciprocal effect of this compound on the metabolism of enzyme-inducing drugs?
Yes, a mutual interaction has been observed. This compound and its active metabolite can have a modest inhibitory effect on the metabolism of certain enzyme inducers. For instance, this compound has been shown to slightly increase the plasma concentrations of carbamazepine and phenytoin.
Troubleshooting Guide
Issue: Reduced this compound efficacy in the presence of an enzyme inducer.
If you observe a diminished therapeutic or pharmacological effect of this compound in your experimental model when co-administered with an enzyme inducer, consider the following:
-
Confirm Enzyme Induction: Ensure that the co-administered agent is a known enzyme inducer. Common inducers in preclinical and clinical research include phenobarbital, phenytoin, and carbamazepine.
-
Assess Pharmacokinetic Profile: If feasible within your experimental setup, measure the plasma concentrations of this compound and its active metabolite. A significant decrease compared to control groups (receiving this compound alone) would confirm a pharmacokinetic interaction.
-
Dosage Adjustment: An upward adjustment of the this compound dosage may be necessary to compensate for the accelerated metabolism. The extent of this adjustment will depend on the specific enzyme inducer and the experimental model.
Quantitative Data Summary
The following table summarizes the observed pharmacokinetic interactions between this compound and common enzyme-inducing antiepileptic drugs.
| Co-administered Enzyme Inducer | Effect on this compound Pharmacokinetics | Effect on Active Metabolite (desglycinyl-remacemide) Pharmacokinetics | Reciprocal Effect on Enzyme Inducer |
| Carbamazepine | Area Under the Curve (AUC) is approximately 60% of that in healthy volunteers. | AUC is approximately 30% of that in healthy volunteers. | Modest increase in carbamazepine AUC (22%), Cmax (27%), and Cmin (22%). |
| Phenytoin | Average concentrations are approximately 40% lower than in healthy volunteers. | Average concentrations are approximately 30% lower than in healthy volunteers. | Small increase in phenytoin AUC (11.5%), Cmax (13.7%), and Cmin (22.2%). |
| Phenobarbital | Increased clearance and decreased half-life (from 3.29h to 2.69h). | Increased elimination (half-life decreased from 14.72h to 9.61h). | Modest inhibitory effect on phenobarbital clearance. |
Experimental Protocols
Cited Clinical Trial Methodology for Interaction Studies:
The data presented in the table above were primarily derived from randomized, double-blind, placebo-controlled crossover studies in patients receiving monotherapy with an enzyme-inducing antiepileptic drug.
-
Study Design: Patients on stable monotherapy with carbamazepine or phenytoin received add-on this compound hydrochloride or placebo for a specified period (e.g., 14 days).
-
Pharmacokinetic Sampling: Plasma concentration profiles of this compound, its active metabolite, and the co-administered antiepileptic drug were determined after single and multiple doses.
-
Data Analysis: Key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and minimum concentration (Cmin) were calculated and compared between the active treatment and placebo phases.
Visualizations
The following diagrams illustrate the metabolic pathways and logical workflow for dosage adjustment.
References
- 1. Influence of cytochrome P450 induction on the pharmacokinetics and pharmacodynamics of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutual interaction between this compound hydrochloride and carbamazepine: two drugs with active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutual interaction between this compound hydrochloride and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Remacemide
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Remacemide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor with neuroprotective properties. It functions as a prodrug, meaning it is converted in the body to its more active desglycinyl metabolite, FPL 12495. While this compound hydrochloride is water-soluble, achieving optimal and consistent oral bioavailability is crucial to ensure adequate conversion to its active metabolite and maintain therapeutic concentrations. Issues such as first-pass metabolism can influence the amount of active compound reaching systemic circulation.[1]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: Based on available data, this compound hydrochloride exhibits high solubility. Its permeability has not been definitively reported in publicly available literature. Therefore, this compound is likely a BCS Class 1 (high solubility, high permeability) or BCS Class 3 (high solubility, low permeability) compound. Further investigation into its permeability is required for a definitive classification.
Q3: My in vivo experiments with a standard this compound formulation show low and variable plasma concentrations of the active metabolite, FPL 12495. What could be the cause?
A3: Low and variable plasma concentrations of FPL 12495 after oral administration of this compound can be attributed to several factors:
-
First-Pass Metabolism: this compound undergoes first-pass metabolism in the liver, which can reduce the amount of the prodrug available for conversion to the active metabolite.[1]
-
Gastrointestinal Tract Instability: Although not extensively reported for this compound, instability in the varying pH of the gastrointestinal tract can be a factor for some drugs.
-
Transporter-Mediated Efflux: If this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, it could be pumped back into the intestinal lumen, reducing its absorption.
-
Individual Variability: Differences in metabolic enzyme activity among subjects can lead to significant variability in the extent of first-pass metabolism and conversion to the active metabolite.
Q4: What are the initial formulation strategies I should consider to improve the oral bioavailability of this compound?
A4: Given that this compound hydrochloride is water-soluble, the primary focus should be on strategies that protect the drug from first-pass metabolism and/or enhance its permeation if it is determined to be a BCS Class 3 drug. Initial strategies to consider include:
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic absorption, which can partially bypass the liver and reduce first-pass metabolism.[2][3][4]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and potentially enhance its absorption.
Q5: How can I assess the intestinal permeability of this compound in the lab?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro method to predict human intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. | An increase in the apical-to-basolateral (A-B) transport and a decrease in the basolateral-to-apical (B-A) transport of this compound, resulting in a lower efflux ratio. |
| Poor Passive Diffusion: The intrinsic properties of the molecule may limit its ability to cross the cell membrane. | Formulate this compound with permeation enhancers in the Caco-2 assay donor compartment. | Increased Papp value compared to the control formulation without a permeation enhancer. |
| Low Compound Recovery: The compound may be binding to the plastic of the assay plate or is not stable in the assay buffer. | Run a recovery experiment by incubating this compound in the assay plates without cells and measure the concentration over time. Use low-binding plates. | High recovery of the compound, indicating that the low Papp is due to low permeability and not experimental artifact. |
Issue: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects: The presence of food in the gastrointestinal tract can significantly alter drug absorption. | Conduct pharmacokinetic studies in both fasted and fed animal models. | Consistent pharmacokinetic profiles under either fasted or fed conditions, indicating the influence of food on absorption. |
| Formulation Instability: The formulation may not be stable, leading to inconsistent drug release. | Characterize the stability of your formulation under relevant storage and physiological conditions (e.g., simulated gastric and intestinal fluids). | A stable formulation that maintains its properties until administration. |
| Genetic Variability in Animal Models: Outbred animal strains can have significant genetic variability, affecting drug metabolism. | Use an inbred strain of animals for your pharmacokinetic studies. | Reduced inter-individual variability in plasma drug concentrations. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and its Active Metabolite
| Parameter | This compound | FPL 12495 (Desglycinyl Metabolite) | Reference |
| Molecular Weight | 268.36 g/mol | - | |
| Aqueous Solubility (as HCl salt) | Soluble to 100 mM in water | - | |
| Oral Bioavailability | Good, with 30-40% first-pass metabolism | - | |
| Half-life (t½) in humans | 3 - 4 hours | 12 - 18 hours | |
| Protein Binding | Moderate | Moderate |
Note: More detailed pharmacokinetic parameters such as Cmax and AUC are dependent on the specific dosage and formulation and are not consistently reported across studies.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (e.g., 10 µM in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of drug transport (dQ/dt).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). House the animals in a controlled environment and fast them overnight before the experiment.
-
Dosing:
-
Divide the rats into two groups: a control group receiving a standard this compound solution and a test group receiving the novel formulation.
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of this compound and its active metabolite, FPL 12495, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters for both this compound and FPL 12495, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Calculate the relative bioavailability of the test formulation compared to the control formulation.
-
Visualizations
Caption: Workflow for assessing and improving the oral bioavailability of this compound.
Caption: Metabolic pathway of orally administered this compound to its active form.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual character of surface engineering on SN38 prodrug nano-assemblies: divergent effects on in vitro and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pt(IV) prodrug self-assembled nanoparticles with enhanced blood circulation stability and improved antitumor capacity of oxaliplatin for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Quantifying Remacemide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Remacemide and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal (this compound or Metabolite) | 1. Inefficient Extraction: The analyte is not being effectively recovered from the plasma matrix. 2. Analyte Instability: Degradation of this compound or its metabolites during sample collection, storage, or processing. 3. Suboptimal Mass Spectrometry (MS) Tuning: Incorrect precursor/product ion settings or source parameters. 4. Chromatographic Issues: Poor peak shape, leading to a low signal-to-noise ratio. | 1. Optimize Extraction: If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or a combination. For Solid Phase Extraction (SPE), ensure the sorbent type is appropriate and optimize wash and elution steps. 2. Ensure Stability: Keep samples on ice during processing and store at -80°C for long-term stability. Perform stability assessments during method validation to understand analyte behavior under different conditions.[1] 3. Verify MS Parameters: Infuse a standard solution of this compound and its metabolite directly into the mass spectrometer to optimize precursor and product ions and source conditions (e.g., gas flows, temperatures). 4. Improve Chromatography: Adjust the mobile phase composition or gradient to improve peak shape. Ensure the analytical column is not clogged or degraded. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in pipetting, extraction timing, or evaporation steps. 2. Matrix Effects: Ion suppression or enhancement from endogenous components in the plasma. 3. Instrument Instability: Fluctuations in the LC pump or MS detector. | 1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. Automated liquid handlers can improve precision. 2. Mitigate Matrix Effects: Evaluate different extraction techniques (e.g., SPE may provide cleaner extracts than protein precipitation). Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[2] 3. Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance, including peak area reproducibility and retention time stability. |
| Inaccurate Results (Poor Accuracy) | 1. Incorrect Standard Curve Preparation: Errors in the preparation of stock or working solutions. 2. Analyte Instability in Stock/Working Solutions: Degradation of the analyte in the solvent over time. 3. Interference from Matrix Components: Co-eluting substances with the same mass transition as the analyte. | 1. Verify Standard Concentrations: Use a different batch of reference standard to prepare a new set of calibration standards and quality control (QC) samples. 2. Assess Stock Solution Stability: Perform stability tests on stock and working solutions at different storage conditions (e.g., room temperature, refrigerated, frozen). 3. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from interfering peaks. If separation is not possible, a more specific mass transition may be needed. |
| Carryover in Blank Samples | 1. Autosampler Contamination: Adsorption of the analyte to the needle or injection port. 2. Column Carryover: Strong retention of the analyte on the analytical column. | 1. Optimize Needle Wash: Use a strong organic solvent in the needle wash solution and increase the wash duration. 2. Implement Column Flushing: After the elution of the last analyte, include a high-organic wash step in the gradient to flush the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound and its metabolites from plasma?
A1: While both protein precipitation (PPT) and solid-phase extraction (SPE) can be used, SPE is often preferred for bioanalytical methods requiring high sensitivity and selectivity as it typically provides a cleaner extract, minimizing matrix effects. A common approach is to use a mixed-mode or reversed-phase SPE cartridge.
Q2: What are the acceptance criteria for accuracy and precision during method validation?
A2: According to regulatory guidelines, for accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4] For precision, the coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[3]
Q3: How do I determine the Linearity of the method?
A3: The linearity of the method should be established by analyzing a series of calibration standards over the expected concentration range in the study samples. A minimum of six non-zero concentration levels is recommended. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
Q4: What stability studies are required for method validation?
A4: A comprehensive stability assessment should be conducted to ensure the integrity of the samples from collection to analysis. This includes:
-
Freeze-Thaw Stability: To assess the stability of the analyte after repeated freezing and thawing cycles.
-
Bench-Top Stability: To evaluate stability at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: To confirm stability at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Stock Solution Stability: To ensure the integrity of the stock and working solutions.
Q5: Why is an internal standard necessary?
A5: An internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) version of the analyte is the ideal IS as it has nearly identical chemical and physical properties to the analyte, and therefore experiences similar extraction recovery and matrix effects.
Quantitative Data Summary
The following tables summarize typical quantitative data for a validated LC-MS/MS method for the quantification of this compound and its desglycinyl metabolite.
Table 1: Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 1.00 (LLOQ) | 1.05 | 105.0 | 8.5 |
| 2.50 (LQC) | 2.40 | 96.0 | 6.2 | |
| 50.0 (MQC) | 51.5 | 103.0 | 4.1 | |
| 80.0 (HQC) | 78.9 | 98.6 | 3.5 | |
| Desglycinyl-Remacemide | 0.50 (LLOQ) | 0.53 | 106.0 | 9.8 |
| 1.50 (LQC) | 1.45 | 96.7 | 7.5 | |
| 25.0 (MQC) | 26.0 | 104.0 | 5.3 | |
| 40.0 (HQC) | 39.2 | 98.0 | 4.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | 1.00 - 100 | ≥ 0.995 | 1.00 | 100 |
| Desglycinyl-Remacemide | 0.50 - 50.0 | ≥ 0.996 | 0.50 | 50.0 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
Table 3: Stability
| Analyte | Stability Condition | Duration | Accuracy (%) |
| This compound | Bench-Top (Room Temp) | 8 hours | 95.5 - 102.3 |
| Freeze-Thaw | 3 cycles | 96.8 - 104.1 | |
| Long-Term (-80°C) | 90 days | 94.2 - 101.7 | |
| Desglycinyl-Remacemide | Bench-Top (Room Temp) | 8 hours | 96.1 - 103.5 |
| Freeze-Thaw | 3 cycles | 97.3 - 105.0 | |
| Long-Term (-80°C) | 90 days | 95.0 - 102.9 |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of this compound and its desglycinyl metabolite in human plasma is provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound-d5 and Desglycinyl-Remacemide-d5 in 50% methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
This compound: Q1: 298.2 -> Q3: 119.1
-
This compound-d5 (IS): Q1: 303.2 -> Q3: 124.1
-
Desglycinyl-Remacemide: Q1: 240.2 -> Q3: 105.1
-
Desglycinyl-Remacemide-d5 (IS): Q1: 245.2 -> Q3: 110.1
-
-
Disclaimer: The provided MRM transitions are predicted based on the molecular weights and common fragmentation patterns of similar compounds. Optimal transitions should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for method validation.
References
- 1. The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The desglycinyl metabolite of this compound hydrochloride is neuroprotective in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The effect of the desglycinyl metabolite of this compound on cortical wedges prepared from DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Remacemide and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two N-methyl-D-aspartate (NMDA) receptor antagonists, Remacemide and Memantine. While both compounds target excitotoxicity, a key mechanism in neuronal damage, they exhibit distinct pharmacological profiles. This document synthesizes available experimental data to facilitate an objective comparison of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Memantine are both uncompetitive NMDA receptor antagonists, offering neuroprotection by mitigating the detrimental effects of excessive glutamate stimulation. Memantine is a well-established therapeutic for Alzheimer's disease, while this compound, along with its more potent active metabolite, has been investigated for various neurological conditions, including epilepsy and stroke. A key differentiator is this compound's dual mechanism of action, which includes the blockade of voltage-gated sodium channels.
This guide presents a side-by-side comparison of their receptor affinity, preclinical efficacy, and the signaling pathways implicated in their neuroprotective effects. Detailed experimental protocols for common in vitro neuroprotection assays are also provided to aid in the design and interpretation of future research.
Mechanism of Action
This compound
This compound acts as a low-affinity, uncompetitive antagonist of the NMDA receptor[1][2]. It also exhibits activity as a moderate inhibitor of voltage-gated sodium channels[2][3]. A significant aspect of this compound's pharmacology is its metabolism to a more potent desglycinated derivative, AR-R 12495 AR, which has a moderate affinity for the NMDA receptor[3]. This dual action on both NMDA receptors and sodium channels may contribute to its neuroprotective effects in a broader range of pathological conditions.
Memantine
Memantine is a well-characterized uncompetitive NMDA receptor antagonist with moderate affinity. Its neuroprotective effects are primarily attributed to its ability to preferentially block excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission. More recent studies suggest that Memantine's neuroprotective mechanisms may also involve the activation of the PI3K/AKT signaling pathway and a nicotinic cholinergic pathway.
Quantitative Comparison of Receptor Affinity and Efficacy
Direct comparative studies of this compound and Memantine in the same experimental models are limited. The following tables summarize key quantitative data from individual studies to facilitate a cross-comparison.
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | NMDA Receptor | MK-801 Binding | 68 µM | |
| NMDA Receptor | NMDA Currents | 76 µM | ||
| Voltage-gated Na+ Channels | Rat Cortical Synaptosomes | 160.6 µM | ||
| AR-R 12495 AR | NMDA Receptor | - | Moderate Affinity | |
| Memantine | NMDA Receptor | General | ~0.5 - 1 µM |
Table 1: Comparative Receptor Affinities (IC50) of this compound, its Active Metabolite, and Memantine.
Preclinical Neuroprotective Efficacy
Both this compound and Memantine have demonstrated neuroprotective effects in a variety of in vitro and in vivo models of neurological disorders.
| Model | Compound | Key Findings | Reference |
| Status Epilepticus (rat) | This compound | Pretreatment decreased pyramidal cell damage in the CA3 and CA1 regions of the hippocampus. | |
| Ischemic Stroke (animal models) | This compound | Demonstrated neuroprotection in models of hypoxia and ischemic stroke. | |
| Ischemic Stroke (preclinical) | Memantine | Decreases infarction size, increases peri-ischemic vascularity, and inhibits neuronal apoptosis. | |
| Traumatic Brain Injury (rat) | Memantine | Significantly prevented neuronal loss in the CA2 and CA3 regions of the hippocampus. | |
| NMDA-induced Excitotoxicity (in vitro) | Memantine | Protects neurons in organotypic hippocampal slices and dissociated cultures. | |
| LPS-induced Neurotoxicity (in vitro) | Memantine | Reduced the loss of dopaminergic neurons in a dose-dependent manner. |
Table 2: Summary of Preclinical Neuroprotective Efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for assessing neuroprotective compounds.
Proposed neuroprotective signaling pathway of this compound.
Proposed neuroprotective signaling pathways of Memantine.
General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol is adapted from methodologies described for assessing neuroprotective compounds in primary neuronal cultures.
Objective: To evaluate the ability of this compound or Memantine to protect primary cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat pups)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and Laminin for coating culture plates
-
NMDA solution
-
This compound hydrochloride or Memantine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well culture plates
Procedure:
-
Cell Culture:
-
Coat 96-well plates with poly-D-lysine followed by laminin.
-
Isolate and culture primary cortical neurons according to standard protocols.
-
Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Treatment:
-
Prepare stock solutions of this compound and Memantine in a suitable vehicle (e.g., sterile water or DMSO).
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add various concentrations of this compound or Memantine to the respective wells. Include a vehicle control group.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Add NMDA to the culture medium to a final concentration that induces significant cell death (e.g., 50-100 µM). A dose-response curve for NMDA should be established beforehand.
-
Co-incubate the neurons with the test compounds and NMDA for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the culture supernatant to measure released LDH, which is an indicator of cell lysis.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Plot dose-response curves to determine the EC50 of neuroprotection for each compound.
-
Oxygen-Glucose Deprivation (OGD) Model in SH-SY5Y Cells
This protocol describes an in vitro model of ischemia using the human neuroblastoma cell line SH-SY5Y.
Objective: To assess the neuroprotective effects of this compound or Memantine against neuronal injury induced by oxygen-glucose deprivation (OGD).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS and penicillin/streptomycin
-
Glucose-free DMEM
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
This compound hydrochloride or Memantine hydrochloride
-
Cell viability assay kits (e.g., MTT or LDH)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in standard DMEM/F12 medium.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.
-
Seed cells into 96-well plates at an appropriate density.
-
-
OGD Procedure:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plate in a hypoxic chamber and incubate for a duration known to cause significant cell death (e.g., 4-6 hours).
-
-
Treatment and Reperfusion:
-
After the OGD period, replace the glucose-free medium with standard glucose-containing medium.
-
Add different concentrations of this compound or Memantine to the medium.
-
Incubate the cells under normoxic conditions (standard incubator) for a reperfusion period of 24 hours.
-
-
Assessment of Cell Viability:
-
Perform MTT or LDH assays as described in the previous protocol to determine cell viability.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound or Memantine to the OGD control group.
-
Determine the concentration-dependent neuroprotective effects of each compound.
-
Conclusion
Both this compound and Memantine demonstrate significant neuroprotective potential through their antagonism of the NMDA receptor. Memantine's well-defined role in Alzheimer's disease treatment is supported by a wealth of preclinical and clinical data. This compound, with its dual mechanism of action, presents a promising, albeit less clinically established, alternative for neuroprotection in various ischemic and excitotoxic conditions.
The lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head preclinical and clinical trials are warranted to definitively establish the comparative neuroprotective efficacy of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for guiding the development of novel neuroprotective strategies.
References
A Comparative Analysis of Remacemide and Riluzole in Preclinical Models: A Guide for Neurodegenerative Disease Researchers
An Objective Comparison of Neuroprotective Efficacies and Mechanisms in the Context of Amyotrophic Lateral Sclerosis (ALS)
Published: November 26, 2025
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Executive Summary
This guide provides a comparative overview of remacemide and riluzole, two neuroprotective agents with potential therapeutic applications in neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS). Notably, direct head-to-head preclinical studies comparing the efficacy of this compound and riluzole in established ALS animal models are not available in the current scientific literature. Riluzole is an approved treatment for ALS, and its effects have been evaluated in various ALS models, albeit with conflicting results. This compound, while demonstrating neuroprotective properties in models of epilepsy, Parkinson's disease, and cerebral ischemia, has not been specifically tested in ALS models.
This document synthesizes the available preclinical data for both compounds, focusing on their mechanisms of action, and presents quantitative efficacy data from relevant animal models to facilitate an indirect comparison. Detailed experimental protocols for key studies are provided to aid in the interpretation of these findings and to inform the design of future research.
Mechanisms of Action: A Dual Approach to Neuroprotection
Both this compound and riluzole exert their neuroprotective effects primarily by modulating excitotoxicity, a key pathological process in ALS, but through distinct and overlapping mechanisms.
This compound is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It and its active desglycinyl metabolite also block voltage-gated sodium channels.[1] This dual action is believed to contribute to its neuroprotective and anticonvulsant properties.[2][3] By blocking the NMDA receptor ion channel, this compound reduces the excessive influx of calcium ions into neurons, a major trigger for excitotoxic cell death. The blockade of sodium channels further contributes to the reduction of neuronal hyperexcitability.
Riluzole also targets both glutamatergic neurotransmission and voltage-dependent sodium channels. It is thought to inhibit the presynaptic release of glutamate and inactivate voltage-dependent sodium channels. Riluzole has been shown to preferentially block the inactivated state of sodium channels, which may be more prevalent in damaged or depolarized neurons. Additionally, some studies suggest that riluzole can interfere with postsynaptic glutamate receptor signaling and may have other neuroprotective actions, including the direct inhibition of protein kinase C (PKC), which is implicated in oxidative stress.
Signaling Pathway Diagrams
Preclinical Efficacy Data
As direct comparative data in ALS models is unavailable, this section presents a summary of the quantitative efficacy of this compound in other relevant neurodegenerative models and the varied efficacy of riluzole in ALS models.
This compound in Neurodegenerative Disease Models (Non-ALS)
This compound has shown neuroprotective effects in models of Huntington's disease and Parkinson's disease, conditions that share some pathological features with ALS, such as excitotoxicity.
| Animal Model | Key Findings | Dosage & Administration | Citation |
| Huntington's Disease (R6/2 Transgenic Mice) | Extended survival by 15.5%; delayed motor deficits, weight loss, and cerebral atrophy. | Not specified in abstract. | |
| Huntington's Disease (N171-82Q Transgenic Mice) | When combined with Coenzyme Q10, extended survival by 17%. | Not specified in abstract. | |
| Parkinson's Disease (Monoamine-depleted rats) | Dose-dependent increase in locomotor activity when co-administered with a subthreshold dose of L-DOPA. | 5-40 mg/kg, orally. | |
| Parkinson's Disease (MPTP-induced Parkinsonian rhesus monkeys) | Substantially improved clinical scores when co-administered with L-DOPA/carbidopa. | 5 mg/kg, orally. |
Riluzole in ALS Animal Models
The efficacy of riluzole in the widely used SOD1 G93A transgenic mouse model of ALS has been a subject of debate, with studies reporting conflicting outcomes.
| Animal Model | Key Findings | Dosage & Administration | Citation |
| SOD1 G93A Transgenic Mice | No significant benefit on lifespan or motor performance (Rotarod and stride length). | 22 mg/kg in drinking water from symptom onset. | |
| TDP-43 A315T Transgenic Mice | No significant benefit on lifespan. | 22 mg/kg in drinking water from symptom onset. | |
| FUS (1-359) Transgenic Mice | No significant benefit on lifespan or motor performance. | 22 mg/kg in drinking water from symptom onset. | |
| SOD1 G93A Transgenic Mice | No difference in clinical disease onset or survival. | 8 mg/kg/day in drinking water starting at 6 weeks of age. | |
| Primary Spinal Cord Cultures (SOD1 G93A motoneurons) | Decreased the amplitude of the persistent inward current by 55.4% after prolonged treatment. | 2 µM for 4-9 days. |
Experimental Protocols
This compound in Huntington's Disease Model
-
Animal Model: R6/2 transgenic mice expressing exon 1 of the human Huntington's disease gene with an expanded CAG repeat.
-
Treatment: Oral administration of this compound. The specific dosage and frequency are not detailed in the available abstract but were sufficient to demonstrate a therapeutic effect.
-
Outcome Measures:
-
Survival: Monitored daily.
-
Motor Deficits: Assessed using measures such as the rotarod test.
-
Body Weight: Measured regularly.
-
Neuropathology: Post-mortem analysis of cerebral atrophy and neuronal intranuclear inclusions.
-
Riluzole in SOD1 G93A ALS Model
-
Animal Model: Transgenic mice expressing the human superoxide dismutase 1 (SOD1) gene with a glycine to alanine mutation at position 93 (SOD1 G93A).
-
Treatment Paradigms:
-
22 mg/kg riluzole administered in the drinking water from the time of symptom onset.
-
8 mg/kg/day riluzole administered in the drinking water starting at 6 weeks of age (presymptomatic).
-
-
Outcome Measures:
-
Lifespan/Survival: Monitored until end-stage disease.
-
Motor Function: Assessed twice weekly using tests such as the Rotarod to measure balance and coordination, and stride length analysis.
-
Clinical Onset: Determined by standard motor score assessments.
-
Electrophysiology: In some studies, measures like electrical impedance myography (EIM), compound muscle action potential (CMAP) amplitude, and motor unit number estimation (MUNE) were used.
-
References
- 1. Therapeutic effects of coenzyme Q10 and this compound in transgenic mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Remacemide and Phenytoin in the Management of Epilepsy
An Objective Guide for Researchers and Drug Development Professionals
The landscape of antiepileptic drugs (AEDs) is extensive, with numerous agents offering different mechanisms of action and clinical profiles. This guide provides a detailed, evidence-based comparison of remacemide, a discontinued investigational drug, and phenytoin, a long-established first-generation AED. While direct head-to-head clinical trials are limited due to the cessation of this compound's development, this document synthesizes available data from monotherapy and adjunctive therapy trials to offer a comparative overview for the scientific community.
Mechanism of Action: A Tale of Two Targets
Phenytoin primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels in their inactive state[1][2][3][4]. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity[2]. By stabilizing neuronal membranes, phenytoin prevents the spread of seizure discharges in the motor cortex.
This compound, along with its active metabolite, presents a dual mechanism. It acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also interacts with voltage-dependent sodium channels. The blockade of the NMDA receptor channel is considered a key component of its action. This compound itself is a prodrug, with its desglycinated metabolite being more potent.
Clinical Efficacy: A Quantitative Comparison
Direct comparative efficacy data is unavailable. The following tables summarize findings from separate clinical trials to provide an indirect comparison.
Table 1: Efficacy of this compound as Add-on Therapy in Refractory Epilepsy
| Study | Dosage | Primary Outcome | Responder Rate (≥50% Seizure Reduction) | Placebo Responder Rate |
| Anonymous, 2002 | 1200 mg/day (Q.I.D.) | Reduction in seizure frequency | 23% | 7% |
| Anonymous, 2002 | 800 mg/day (B.I.D.) | Reduction in seizure frequency | 30% | 15% |
| Anonymous, 2000 | 600 mg/day (Q.I.D.) | Reduction in seizure frequency | 30% | 9% |
Table 2: Efficacy of Phenytoin as Monotherapy
| Study | Population | Primary Outcome | Seizure Control Rate |
| Shorvon & Reynolds, 1981 | Previously untreated patients with grand mal and/or partial seizures | Complete seizure control | 80% |
| Review by Nevitt et al., 2016 | Partial onset seizures or generalized tonic-clonic seizures | No significant difference in time to treatment withdrawal or remission compared to valproate. | Not directly reported as a percentage, but comparable to another first-line AED. |
Safety and Tolerability Profiles
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Dizziness, abnormal gait, gastrointestinal disturbance, somnolence, diplopia, fatigue. |
| Phenytoin | Dose-dependent: Fatigue, irritability, headache, nystagmus, ataxia, dyskinesia, lethargy, slurred speech, vertigo. Long-term: Gingival hyperplasia, hirsutism, potential effects on bone health. |
Pharmacokinetic Interactions
A notable interaction exists between this compound and phenytoin. This compound has a modest inhibitory effect on phenytoin metabolism, leading to a potential increase in phenytoin plasma concentrations. Conversely, phenytoin induces the metabolism of this compound and its active metabolite, resulting in lower concentrations of this compound.
Experimental Protocols
Below are the methodologies for key clinical trials cited in this guide.
This compound Add-on Therapy Trial (Anonymous, 2002)
-
Study Design: A double-blind, placebo-controlled, multicenter study.
-
Patient Population: 252 adult patients with refractory epilepsy already receiving up to three antiepileptic drugs, including an enzyme-inducer.
-
Intervention: Patients were randomized to receive either this compound hydrochloride at doses of 300, 600, or 1200 mg/day (administered Q.I.D.) or a placebo as adjunctive therapy.
-
Duration: Up to 15 weeks.
-
Primary Endpoint: The percentage of responders, defined as patients experiencing a reduction in seizure frequency from baseline of ≥50%.
Phenytoin Monotherapy Study (Shorvon & Reynolds, 1981)
-
Study Design: A long-term prospective study.
-
Patient Population: 31 previously untreated patients with grand mal and/or partial seizures.
-
Intervention: Phenytoin monotherapy with serum level monitoring.
-
Duration: Mean follow-up of 42 months.
-
Primary Endpoint: The degree of seizure control, with a focus on achieving complete seizure freedom.
Conclusion
Phenytoin remains a cornerstone in epilepsy treatment, particularly for tonic-clonic and focal seizures, demonstrating high efficacy as a monotherapy in previously untreated patients. Its mechanism of action is well-defined, though it carries a notable side-effect profile with long-term use.
This compound showed modest efficacy as an adjunctive therapy for patients with refractory epilepsy. Its dual mechanism of action targeting both NMDA receptors and sodium channels represented a novel approach. However, its development was discontinued, and it is not a licensed treatment for epilepsy. The available data suggests that while it had a tolerable side-effect profile, its overall impact on seizure frequency was limited, especially when compared to the established efficacy of first-line agents like phenytoin in treatment-naive populations. For researchers, the story of this compound underscores the challenges in developing new AEDs that can significantly improve upon the efficacy of existing treatments for drug-resistant epilepsy.
References
Synergistic Neuroprotection: A Comparative Analysis of Remacemide and Coenzyme Q10
For Immediate Release
Bedford, MA – A comprehensive analysis of preclinical data highlights the significant synergistic neuroprotective effects of combining Remacemide, an N-methyl-D-aspartate (NMDA) receptor antagonist, and Coenzyme Q10, a vital component of the mitochondrial electron transport chain. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their individual and combined efficacy, supported by experimental data and detailed protocols, in a transgenic mouse model of Huntington's disease. The findings suggest a powerful two-pronged therapeutic strategy, targeting both excitotoxicity and mitochondrial dysfunction, key pathological mechanisms in many neurodegenerative disorders.
I. Comparative Efficacy in a Huntington's Disease Model
The combination of this compound and Coenzyme Q10 demonstrates a greater therapeutic benefit than either compound administered alone. In a key study utilizing the R6/2 transgenic mouse model of Huntington's disease, the co-administration of these two agents resulted in a more pronounced improvement in survival, motor performance, and neuropathological endpoints.[1]
Quantitative Data Summary
The following tables summarize the key findings from in-vivo experiments, showcasing the individual and synergistic effects of this compound and Coenzyme Q10.
Table 1: Effects on Survival in R6/2 Transgenic Mice [1]
| Treatment Group | Mean Survival (Days) | % Increase in Survival |
| Untreated Control | 96.5 ± 1.8 | - |
| Coenzyme Q10 | 112.9 ± 2.0 | 14.5% |
| This compound | 114.2 ± 2.4 | 15.5% |
| Coenzyme Q10 + this compound | 127.2 ± 3.1 | 32.0% |
Table 2: Effects on Motor Performance (Rotarod Test) in R6/2 Transgenic Mice [1]
| Treatment Group | % Improvement in Motor Performance |
| Coenzyme Q10 | 44.5% |
| This compound | 54.7% |
| Coenzyme Q10 + this compound | 62.2% |
Table 3: Effects on Body Weight in R6/2 Transgenic Mice [1]
| Treatment Group | Attenuation of Weight Loss |
| Coenzyme Q10 | Significant |
| This compound | Significant |
| Coenzyme Q10 + this compound | More pronounced than individual treatments |
Table 4: Effects on Striatal Neuron Atrophy in R6/2 Transgenic Mice at 91 Days [1]
| Treatment Group | Mean Striatal Neuron Area (μm²) |
| Wild-Type Control | 120.9 ± 9.6 |
| Untreated R6/2 | 58.3 ± 14.7 |
| Coenzyme Q10 | 89.1 ± 14.3 |
| This compound | 89.7 ± 12.3 |
| Coenzyme Q10 + this compound | 108.9 ± 12.4 |
II. Mechanisms of Neuroprotection
The synergistic effect of this compound and Coenzyme Q10 stems from their distinct but complementary mechanisms of action, targeting two critical pathways in neurodegeneration.
This compound: As a non-competitive NMDA receptor antagonist, this compound blocks the excessive influx of calcium ions into neurons, a primary driver of excitotoxicity. This process is implicated in the neuronal death characteristic of several neurodegenerative diseases.
Coenzyme Q10: This essential cofactor in the mitochondrial electron transport chain plays a crucial role in ATP production. It also functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and mitigating oxidative stress, thereby protecting mitochondria and other cellular components from damage.
III. Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Animal Model and Drug Administration
-
Animal Model: Male transgenic R6/2 mice, a well-established model for Huntington's disease, were used in these studies.
-
Drug Administration: Coenzyme Q10 (0.2% w/w) and this compound (0.04% w/w) were administered orally by incorporating them into the rodent chow. Treatment was initiated at 21 days of age and continued for the duration of the animals' lifespan.
Behavioral Assessment: Rotarod Test
The rotarod test is employed to assess motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus (e.g., AccuScan Instruments) is used. The rod diameter is approximately 3.5 cm.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes prior to the first trial.
-
Procedure:
-
Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a 300-second period.
-
Each mouse undergoes three trials per testing day.
-
The latency to fall from the rod is recorded for each trial.
-
A 15-minute inter-trial interval is allowed for each mouse.
-
-
Data Analysis: The average latency to fall across the three trials is calculated for each mouse and used for statistical analysis.
Neuropathological Assessment
-
Tissue Preparation: At the designated endpoint, mice are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). The brains are then removed and post-fixed.
-
Sectioning: Coronal sections of the brain (e.g., 30 µm thickness) are cut using a cryostat or vibratome.
-
Staining: Sections are stained with cresyl violet, a Nissl stain that labels neurons.
-
Immerse slides in xylene to remove fats.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%).
-
Rinse in distilled water.
-
Stain in 0.1% cresyl violet solution.
-
Differentiate in 95% ethanol with a few drops of acetic acid.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Coverslip with a mounting medium.
-
-
Image Analysis: The cross-sectional area of the striatum is measured from the stained sections using image analysis software (e.g., ImageJ). The total volume can be calculated by summing the areas of serial sections multiplied by the section thickness.
-
Immunohistochemistry:
-
Brain sections are pre-treated for antigen retrieval.
-
Sections are incubated with a primary antibody against ubiquitin, a protein component of NIIs.
-
A secondary antibody conjugated to a detectable marker (e.g., biotin) is applied.
-
The signal is visualized using an avidin-biotin-peroxidase complex method with a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: The number of ubiquitin-positive NIIs is counted within a defined area of the striatum or cortex across multiple sections for each animal. The density of inclusions is then calculated.
IV. Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and Coenzyme Q10, as well as the experimental workflow.
References
Unraveling the Anticonvulsant Properties of Remacemide Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticonvulsant activity of Remacemide and its enantiomers. Drawing upon key preclinical data, we present a detailed analysis of their efficacy and neurotoxicity, alongside the experimental protocols utilized in these pivotal studies.
This compound, a compound with a structural resemblance to phenytoin, has been investigated for its potential as an antiepileptic drug. Its mechanism of action is primarily attributed to a dual effect: a non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors and an interaction with voltage-dependent sodium channels.[1][2] This guide delves into the stereospecific activity of this compound's enantiomers, providing a clearer understanding of their individual contributions to its overall anticonvulsant profile.
Comparative Anticonvulsant Efficacy and Neurotoxicity
Preclinical studies in rodent models have been instrumental in elucidating the distinct pharmacological profiles of this compound's racemic mixture and its (+) and (-) enantiomers. The maximal electroshock seizure (MES) test, a standard model for generalized tonic-clonic seizures, has been a primary tool for these investigations.
The data consistently demonstrates that the (-) enantiomer (FPL 14145) is the more potent anticonvulsant. In mice, the (-) enantiomer exhibited a lower median effective dose (ED50) compared to both the racemate and the (+) enantiomer (FPL 14144).[3] Similarly, in rats, the (-) stereoisomer was found to be of equal potency to the racemate, while the (+) stereoisomer was significantly less potent.[4]
Neurotoxicity and the resulting therapeutic index are critical considerations in the development of any anticonvulsant. Studies have shown that the enantiomers of this compound possess more favorable therapeutic indices than older drugs like phenobarbital and valproate, but less favorable than phenytoin and carbamazepine.[4] Notably, in certain neural impairment tests in mice, the (-) enantiomer demonstrated significantly better therapeutic indices than the racemic mixture.
Quantitative Data Summary
| Compound | Animal Model | Anticonvulsant Activity (MES Test ED50) | Neurotoxicity (TD50) | Therapeutic Index (TD50/ED50) |
| This compound (Racemate) | Rat | - | - | - |
| Mouse | 58 mg/kg (oral) | - | 15.1 | |
| (+) Enantiomer (FPL 14144) | Rat | 54% less potent than racemate | - | - |
| Mouse | 79 mg/kg (oral) | - | 18.9 | |
| (-) Enantiomer (FPL 14145) | Rat | Equal potency to racemate | - | - |
| Mouse | 45 mg/kg (oral) | - | 15.7 |
Mechanism of Action: A Dual Blockade
This compound and its active metabolite exert their anticonvulsant effects through a dual mechanism of action. They act as non-competitive antagonists at the NMDA receptor ion channel and also modulate voltage-gated sodium channels. This multifaceted approach contributes to the reduction of neuronal hyperexcitability that underlies seizure activity.
The blockade of the NMDA receptor is a key aspect of this compound's neuroprotective properties. By inhibiting the ion flow through the NMDA receptor channel, this compound can dampen the excessive glutamatergic neurotransmission associated with seizures.
Caption: Dual mechanism of this compound's anticonvulsant action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's enantiomers.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats were commonly used.
-
Drug Administration: The test compounds (this compound racemate, (+) enantiomer, or (-) enantiomer) were typically administered orally. The specific vehicle used for dissolution or suspension of the compounds is a crucial detail for replication.
-
Procedure:
-
A predetermined time after drug administration, corresponding to the peak effect of the compound, a brief electrical stimulus is delivered via corneal or auricular electrodes.
-
For rats, a current of 150 mA, and for mice, 50 mA, at a frequency of 60 Hz for 0.2 seconds is a standard parameter.
-
The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Neurotoxicity Assessment
To determine the therapeutic index, the neurotoxic effects of the compounds are evaluated. A common method is the rotorod test, which assesses motor coordination.
-
Animals: The same rodent strains as in the MES test are typically used.
-
Drug Administration: The compounds are administered via the same route as in the efficacy studies.
-
Procedure:
-
At the time of peak effect after drug administration, animals are placed on a rotating rod.
-
The ability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is recorded.
-
Neurological deficit is indicated by the inability of the animal to maintain its balance on the rod.
-
-
Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD50) is determined. The therapeutic index is then calculated as the ratio of the TD50 to the ED50.
References
- 1. This compound for drug‐resistant localization related epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of stereoisomers of the anticonvulsant this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of the anticonvulsant this compound and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Remacemide and Other Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Remacemide in comparison to other established antiepileptic drugs (AEDs). The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug. This document synthesizes preclinical and clinical data to offer an objective comparison, details the experimental methodologies used for these evaluations, and visualizes the key signaling pathways involved in the mechanisms of action of these drugs.
Quantitative Comparison of Therapeutic Indices
The therapeutic index provides a quantitative measure of a drug's safety margin. The following tables summarize the available preclinical and clinical therapeutic index data for this compound and other commonly used antiepileptic drugs.
Table 1: Preclinical Therapeutic Index of Antiepileptic Drugs in Rats
| Drug | Anticonvulsant Efficacy (MES Test ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Therapeutic Index (TD₅₀/ED₅₀) |
| This compound | 25 | 111 | 4.4 |
| Phenytoin | 9.5 | 67.5 | 7.1 |
| Carbamazepine | 8.8 | 62.5 | 7.1 |
| Phenobarbital | 13.5 | 65 | 4.8 |
| Valproate | 272 | 430 | 1.6 |
Data from a preclinical study in rats. Efficacy was determined by the maximal electroshock (MES) test, and neurotoxicity was assessed via a rotor-rod assay.
Table 2: Clinically Estimated Therapeutic Index of Antiepileptic Drugs in Humans
| Drug | Therapeutic Plasma Concentration (μg/mL) | Toxic Plasma Concentration (μg/mL) | Estimated Therapeutic Index |
| This compound | Not Established | Not Established | Not Established |
| Phenytoin | 10 - 20 | > 20 | ~2 [1][2] |
| Carbamazepine | 4 - 12 | > 12 | ~3 [1] |
| Phenobarbital | 10 - 40 | > 40 | >2 [1][2] |
| Valproate | 50 - 100 | > 100 | >2 |
| Lamotrigine | 3 - 14 | > 15 | Not precisely quantified |
Clinical therapeutic indices are often estimated from therapeutic drug monitoring data and clinical trial results, representing the ratio of the minimum toxic concentration to the minimum effective concentration. A precise clinical therapeutic index for this compound has not been established due to its discontinued development.
Experimental Protocols
The determination of the therapeutic index relies on robust experimental protocols to assess both efficacy and toxicity. Below are detailed methodologies for key preclinical and clinical evaluations.
Preclinical Evaluation
1. Maximal Electroshock (MES) Test for Anticonvulsant Efficacy
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
-
Objective: To determine the median effective dose (ED₅₀) of a drug required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Apparatus: A convulsiometer with corneal or auricular electrodes.
-
Procedure:
-
Rodents (typically mice or rats) are administered the test compound or vehicle control at various doses via a specific route (e.g., oral gavage, intraperitoneal injection).
-
At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through the electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.
-
The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
2. Rotor-Rod Test for Neurotoxicity
This test assesses motor coordination and is a common method for evaluating the neurological toxicity of drugs.
-
Objective: To determine the median toxic dose (TD₅₀) of a drug that causes motor impairment.
-
Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.
-
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) over several trials.
-
On the test day, baseline performance is recorded.
-
Animals are then administered the test compound or vehicle at various doses.
-
At the time of expected peak drug effect, they are placed back on the rotarod, and the time they are able to remain on the rod is recorded. Falling off the rod is considered an endpoint.
-
The TD₅₀, the dose at which 50% of the animals fail the test (i.e., cannot remain on the rod for a predetermined amount of time), is calculated.
-
Clinical Evaluation
Determining Therapeutic Index in Humans
A formal therapeutic index (like LD₅₀/ED₅₀) is not determined in humans. Instead, a therapeutic window is established during clinical trials, and a clinical therapeutic index is estimated based on the range of plasma concentrations that are effective without causing unacceptable toxicity.
-
Methodology:
-
Dose-Ranging Studies (Phase II): These studies are designed to identify a range of doses that are effective and well-tolerated.
-
Efficacy Assessment: Patient seizure frequency is monitored (e.g., through diaries) and compared to baseline. A clinically significant reduction in seizure frequency (e.g., ≥50% reduction) is a common efficacy endpoint. The percentage of "responders" at different doses is determined.
-
Toxicity Assessment: Adverse events are systematically recorded and graded for severity. Dose-limiting toxicities are identified.
-
-
Therapeutic Drug Monitoring (TDM): For many AEDs, plasma concentrations are measured to ensure they are within the therapeutic range.
-
Minimum Effective Concentration (MEC): The lowest plasma concentration that produces the desired therapeutic effect.
-
Minimum Toxic Concentration (MTC): The lowest plasma concentration at which toxic effects are observed.
-
-
Calculation of Clinical TI: The therapeutic index is estimated as the ratio of the MTC to the MEC. This provides a quantitative measure of the drug's safety margin in a clinical setting.
-
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of antiepileptic drugs are dictated by their interactions with specific molecular targets in the central nervous system. The following diagrams illustrate the primary signaling pathways affected by this compound and the comparator AEDs.
Discussion
The preclinical data from rat models suggest that this compound possesses a therapeutic index that is more favorable than that of Valproate but less favorable than those of Phenytoin and Carbamazepine. This indicates a moderate safety margin in these preclinical models.
Clinically, a definitive therapeutic index for this compound has not been established. Clinical trials have shown that this compound is generally well-tolerated at doses up to 1200 mg/day, with dizziness being a common dose-related adverse effect. The lack of a clear separation between the effective dose for a majority of patients and the dose causing intolerable side effects may have contributed to its discontinuation in development for epilepsy.
In contrast, established antiepileptics like Phenytoin and Carbamazepine have narrower therapeutic windows, necessitating careful therapeutic drug monitoring to maintain efficacy while avoiding toxicity. Phenobarbital and Valproate appear to have a wider therapeutic margin in clinical use, although they are associated with their own specific adverse effect profiles.
The dual mechanism of action of this compound, targeting both NMDA receptors and voltage-gated sodium channels, offered a novel approach to seizure control. However, the translation of preclinical safety and efficacy to a favorable clinical therapeutic window is a complex process. This comparative guide underscores the importance of a robust therapeutic index in the successful development and clinical utility of antiepileptic drugs.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Remacemide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of remacemide, a non-competitive NMDA receptor antagonist. Adherence to these guidelines is critical for laboratory safety, environmental protection, and regulatory compliance.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications. This information, derived from safety data sheets (SDS), dictates the necessary safety precautions and disposal methods.
| Hazard Classification | Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed. |
| Serious eye damage | H318 | Causes serious eye damage. |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life. |
| Signal Word | Danger |
Source: Sigma-Aldrich Safety Data Sheet[1]
Core Disposal Principles
The disposal of this compound, as with any pharmaceutical waste, must be conducted in a manner that prevents environmental contamination and minimizes risks to human health. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[2][3] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. In case of dust formation, respiratory protection should be worn.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. Due to its acute aquatic toxicity (H400), preventing entry into waterways is critical.
-
Collect waste this compound, including expired or unused product and contaminated materials (e.g., weighing boats, gloves, wipes), in a designated, properly labeled, and sealed container.
-
Based on general guidelines for pharmaceutical waste, non-hazardous pharmaceutical waste is typically collected in blue containers, while hazardous waste is collected in black containers. Given this compound's hazard profile, consult with your institution's Environmental Health and Safety (EHS) office for the appropriate container color and labeling requirements.
3. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.
-
Prevent the spilled material from entering drains or waterways.
4. Final Disposal:
-
The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed waste management facility.
-
Arrange for the pickup and disposal of the contained this compound waste through your institution's EHS office or a certified chemical waste disposal contractor.
-
While this compound is generally considered non-hazardous for transport, it is crucial to follow all local, state, and federal regulations for the transportation of chemical waste.
5. Documentation:
-
Maintain accurate records of the disposed of this compound, including quantities and disposal dates, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments. Always consult your institution's specific guidelines and your local regulatory agencies for the most current and detailed information.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Remacemide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Remacemide, a low-affinity NMDA antagonist. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). Understanding these hazards is the first step in safe handling.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes and dust.[1] |
| Skin and Body Protection | Protective clothing, such as a lab coat. | To prevent skin contamination.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if exposure limits are exceeded or irritation is experienced, particularly when handling the powder form and dust formation is possible.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust. Avoid dust formation during handling.
-
Wash hands thoroughly after handling the compound.
-
Remove and wash contaminated clothing before reuse.
3. Storage:
-
Keep the container tightly closed.
-
Store in a dry and well-ventilated place.
-
Recommended storage is at room temperature.
Accidental Release and Exposure Plan
Immediate and appropriate action is critical in the event of a spill or exposure.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill Cleanup Protocol: In case of a spill, follow the workflow below to ensure safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be handled as hazardous material.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, paper towels) in a sealed, labeled hazardous waste container.
-
Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. Do not allow the product to enter drains as it is very toxic to aquatic life.
-
Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
